MDR-1339
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-21-10-4-5-14-6-8-17-16(11-14)13-19(24-17)15-7-9-18(22-2)20(12-15)23-3/h6-9,11-13H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEPJIGXQLIOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1=CC2=C(C=C1)OC(=C2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018946-38-7 | |
| Record name | DWK-1339 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018946387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DWK-1339 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN8TEM4Q1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MDR-1339 in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MDR-1339 is a novel, orally bioavailable and blood-brain barrier-permeable benzofuran derivative that has demonstrated significant potential as a therapeutic agent for Alzheimer's disease (AD). Its primary mechanism of action is the direct inhibition of β-amyloid (Aβ) peptide aggregation, a key pathological hallmark of AD. By preventing the formation of neurotoxic Aβ oligomers and fibrils, this compound protects against Aβ-induced cytotoxicity and ameliorates cognitive deficits in preclinical models of Alzheimer's disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of β-Amyloid Aggregation
The central hypothesis of Alzheimer's disease pathogenesis posits that the aggregation of Aβ peptides into soluble oligomers and insoluble plaques leads to synaptic dysfunction, neuroinflammation, and ultimately, neuronal death. This compound directly targets this initial step in the amyloid cascade.
In vitro studies have shown that this compound dose-dependently inhibits the formation of Aβ aggregates and can also disaggregate pre-formed Aβ fibrils[1]. This anti-aggregation activity is crucial in preventing the downstream neurotoxic effects of Aβ.
Signaling Pathway: The Amyloid Cascade and the Role of this compound
The following diagram illustrates the amyloid cascade and the point of intervention for this compound.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Aβ Aggregation Inhibition | Dose-dependent | This compound at concentrations of 3.1-50 μM blocks the formation of Aβ aggregates[1]. |
| Aβ Fibril Disaggregation | Dose-dependent | This compound at concentrations of 3.1-50 μM disaggregates pre-formed Aβ fibrils[1]. |
| Neuroprotection (HT22 cells) | Dose-dependent | Protects against Aβ-induced toxicity at concentrations of 1.5-10 μM[1]. |
| CYP2C8 Inhibition (IC50) | 31.4 μM | Shows slight inhibition of the CYP2C8 isozyme[1]. |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease
| Parameter | Dose | Outcome |
| Passive Avoidance Response | 0.1-10 mg/kg (p.o.) | Dose-dependently restores passive avoidance responses with an ED50 of 0.19 mg/kg[1]. |
| Spontaneous Alternation (Y-maze) | 30 and 100 mg/kg (p.o. daily for 8 weeks) | Significantly improves spontaneous alternation[1]. |
| Aβ1-40 and Aβ1-42 Levels | 30 and 100 mg/kg (p.o. daily for 8 weeks) | Significantly reduces Aβ1-40 and Aβ1-42 levels in the brains of APP/PS1 mice[1]. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Thioflavin T (ThT) Assay for Aβ Aggregation
This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that specifically binds to the β-sheet structures of amyloid aggregates.
Materials:
-
Aβ1-42 peptide
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Protocol:
-
Preparation of Aβ1-42: Reconstitute lyophilized Aβ1-42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the resulting peptide film at -80°C.
-
Assay Setup:
-
Resuspend the Aβ1-42 peptide film in PBS to a final concentration of 25 μM.
-
Add this compound at various concentrations (e.g., 3.1, 6.25, 12.5, 25, 50 μM) to the Aβ1-42 solution.
-
For a control, add vehicle (e.g., DMSO) to the Aβ1-42 solution.
-
Incubate the plate at 37°C with continuous shaking for 24 hours.
-
-
ThT Measurement:
-
Add ThT to each well to a final concentration of 5 μM.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
-
Data Analysis: Calculate the percentage of Aβ aggregation inhibition relative to the vehicle control.
MTT Assay for Aβ-Induced Neurotoxicity in HT22 Cells
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
HT22 murine hippocampal cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Aβ1-42 peptide, pre-aggregated
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with serum-free DMEM.
-
Treat the cells with this compound at various concentrations (e.g., 1.5, 3, 6, 10 μM) for 1 hour.
-
Add pre-aggregated Aβ1-42 to a final concentration of 25 μM to induce toxicity.
-
Incubate for 18 hours.
-
-
MTT Assay:
-
Add 15 μL of MTT solution to each well and incubate for 3 hours at 37°C.
-
Carefully remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
In Vivo Studies in APP/PS1 Transgenic Mice
These studies evaluate the in vivo efficacy of this compound in a well-established mouse model of Alzheimer's disease that overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations found in familial AD.
Animal Model:
-
APP/PS1 transgenic mice (e.g., B6C3-Tg(APPswe,PSEN1dE9)85Dbo/J)
-
Age-matched wild-type littermates as controls
Experimental Workflow:
Behavioral Tests:
-
Y-maze Test (Spontaneous Alternation):
-
The Y-maze consists of three identical arms at a 120° angle.
-
Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of alternation as: [(Number of alternations) / (Total arm entries - 2)] x 100.
-
-
Passive Avoidance Test:
-
The apparatus consists of a lighted and a dark chamber connected by a door.
-
Training: Place the mouse in the light chamber. When it enters the dark chamber, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Testing (24 hours later): Place the mouse back in the light chamber and measure the latency to enter the dark chamber (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
Biochemical Analysis (Aβ ELISA):
-
Brain Homogenization:
-
Homogenize one hemisphere of the brain in a guanidine-HCl buffer (5 M guanidine-HCl, 50 mM Tris-HCl, pH 8.0) containing protease inhibitors.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
-
ELISA:
-
Use commercially available ELISA kits specific for human Aβ1-40 and Aβ1-42.
-
Dilute the brain homogenate samples according to the kit's instructions.
-
Perform the ELISA following the manufacturer's protocol.
-
Measure the absorbance and calculate the concentrations of Aβ1-40 and Aβ1-42 based on a standard curve.
-
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease with a well-defined mechanism of action centered on the inhibition of β-amyloid aggregation. The preclinical data demonstrate its ability to not only prevent the formation of neurotoxic Aβ species but also to rescue the downstream cognitive deficits in an animal model of the disease. Its oral bioavailability and ability to cross the blood-brain barrier further enhance its clinical potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other Aβ aggregation inhibitors.
References
The Therapeutic Potential of MDR-1339: A Technical Guide for Researchers
An In-depth Analysis of a Novel β-Amyloid Aggregation Inhibitor for Alzheimer's Disease
Introduction
MDR-1339, also known as DWK-1339, is an orally bioavailable and blood-brain barrier-permeable small molecule that has emerged as a promising therapeutic candidate for Alzheimer's disease (AD).[1] This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, with a focus on its mechanism of action, pharmacokinetics, and efficacy in cellular and animal models of AD. It is intended for researchers, scientists, and drug development professionals engaged in the field of neurodegenerative diseases.
It is important to note that the designation "this compound" has been identified in the scientific literature primarily in the context of Alzheimer's disease research. However, the similar nomenclature "NKP-1339" refers to a distinct ruthenium-based anti-cancer agent. This guide will focus exclusively on this compound as the β-amyloid aggregation inhibitor.
Core Therapeutic Rationale: Targeting β-Amyloid Aggregation
The central hypothesis behind the therapeutic development of this compound is the amyloid cascade hypothesis of Alzheimer's disease. This hypothesis posits that the aggregation of β-amyloid (Aβ) peptides into soluble oligomers and insoluble plaques is a primary pathological event leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[2][3] this compound is designed to directly interfere with this process.
Mechanism of Action
This compound functions as a direct inhibitor of Aβ aggregation. Preclinical studies have demonstrated that it not only prevents the formation of new Aβ aggregates but can also disaggregate pre-existing Aβ fibrils.[1] This dual action suggests a potential for both preventative and therapeutic intervention in the course of Alzheimer's disease. Furthermore, by inhibiting the formation of toxic Aβ oligomers, this compound has been shown to protect neuronal cells from Aβ-induced toxicity.[1][4]
Preclinical Efficacy and Pharmacology
The therapeutic potential of this compound is supported by a growing body of preclinical data from both in vitro and in vivo studies. These studies have demonstrated its ability to inhibit Aβ aggregation, protect against Aβ-induced neurotoxicity, and improve cognitive function in animal models of Alzheimer's disease.
In Vitro Studies
In vitro experiments have been crucial in elucidating the direct effects of this compound on Aβ aggregation and cellular viability. Key findings include a dose-dependent inhibition of Aβ aggregate formation and the ability to disaggregate pre-formed Aβ fibrils.[1] Furthermore, this compound has demonstrated a protective effect on neuronal cells exposed to toxic Aβ species.[1][4]
| Parameter | Value | Experimental System | Reference |
| Aβ Aggregation Inhibition | 3.1-50 µM (dose-dependent) | Thioflavin T assay | [1] |
| Aβ Fibril Disaggregation | 3.1-50 µM (dose-dependent) | Thioflavin T assay | [1] |
| Neuroprotection | 1.5-10 µM | HT22 cells exposed to Aβ42 | [1][4] |
| CYP2C8 Inhibition (IC50) | 31.4 µM | In vitro enzyme assay | [1][5] |
In Vivo Studies
In vivo studies in mouse models of Alzheimer's disease have provided compelling evidence for the therapeutic potential of this compound. Oral administration of this compound has been shown to restore cognitive function and reduce the levels of both Aβ1-40 and Aβ1-42 in the brain.[1]
| Parameter | Value | Animal Model | Reference |
| Cognitive Restoration (ED50) | 0.19 mg/kg (p.o.) | Passive avoidance test in mice | [1] |
| Spontaneous Alternation Improvement | 30 and 100 mg/kg (p.o. daily for 8 weeks) | APP/PS1 mice | [1][4] |
| Aβ1-40 and Aβ1-42 Reduction | 30 and 100 mg/kg (p.o. daily for 8 weeks) | APP/PS1 mice | [1][4] |
Pharmacokinetics
Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies indicate that the compound is likely eliminated through biotransformation, with at least 10 metabolites identified.[6] The major metabolite has been designated as M1.[6]
| Parameter | Value | Species | Route | Reference |
| M1 Formation Clearance | 6.01 mL/min/kg | Rat | IV | [6] |
| M1 Volume of Distribution | 4590 ± 709 mL/kg | Rat | IV | [6] |
| M1 Elimination Clearance | 68.4 ± 5.60 mL/min/kg | Rat | IV | [6] |
| M2 Volume of Distribution | 15300 ± 8110 mL/kg | Rat | IV | [6] |
| M2 Elimination Clearance | 98.0 ± 19.5 mL/min/kg | Rat | IV | [6] |
| M1 Vmax | 0.459 ± 0.0196 nmol/min/mg protein | Rat Liver Microsomes | N/A | [6] |
| M1 Km | 28.3 ± 3.07 µM | Rat Liver Microsomes | N/A | [6] |
| M2 Vmax | 0.101 ± 0.00537 nmol/min/mg protein | Rat Liver Microsomes | N/A | [6] |
| M2 Km | 14.7 ± 2.37 µM | Rat Liver Microsomes | N/A | [6] |
Experimental Protocols
In Vitro Aβ-Induced Neurotoxicity Assay
The neuroprotective effects of this compound were assessed using a murine hippocampal cell line, HT22.[4]
-
Cell Culture: HT22 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 5% penicillin/streptomycin.
-
Plating: Cells are plated at a density of 5 x 10³ cells/well in a 96-well plate.
-
Treatment: Once attached, the medium is replaced with plain DMEM, and the cells are treated with varying concentrations of this compound.
-
Aβ Exposure: One hour after this compound treatment, pre-diluted 25 µM Aβ42 is added to the media.
-
Incubation: Cells are incubated for an additional 18 hours.
-
Viability Assessment: Cell viability is determined using an MTT assay. 15 µL of 5 mg/mL MTT is added to each well and incubated for 3 hours. The resulting formazan is dissolved in DMSO, and absorbance is measured at 570-630 nm.[4]
In Vivo Efficacy Study in APP/PS1 Mice
The cognitive-enhancing effects of this compound were evaluated in a transgenic mouse model of Alzheimer's disease.[4]
-
Animal Model: APP/PS1 [B6C3-Tg (APPswe, PSEN1dE9) 85Dbo/J] transgenic mice are used.
-
Housing: Mice are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups: Mice are divided into treatment groups and orally administered this compound at doses of 30 or 100 mg/kg body weight once daily.
-
Treatment Duration: Treatment commences at 29 weeks of age and continues for 8 weeks.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the spontaneous alternation Y-maze test.
-
Biochemical Analysis: Following the treatment period, brain tissue is collected for the analysis of Aβ1-40 and Aβ1-42 levels.
Future Directions
The preclinical data for this compound are promising, suggesting that it warrants further investigation as a potential therapeutic for Alzheimer's disease. The next critical steps in its development will involve comprehensive toxicology studies to establish a safety profile and the initiation of Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. Further research should also aim to elucidate the precise molecular interactions between this compound and Aβ peptides and to explore potential biomarkers to monitor its therapeutic effects.
Conclusion
This compound represents a promising, orally bioavailable small molecule that directly targets the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease. The preclinical evidence to date demonstrates its potential to not only halt the progression of Aβ pathology but also to reverse existing cognitive deficits in animal models. While further research and clinical evaluation are required, this compound stands out as a significant candidate in the ongoing search for effective disease-modifying therapies for Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. nia.nih.gov [nia.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. This compound (DWK-1339) | Amyloid-β抑制剂 | MCE [medchemexpress.cn]
- 6. Identification of metabolites of this compound, an inhibitor of β-amyloid protein aggregation, and kinetic characterization of the major metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
MDR-1339: A Technical Guide to a Promising β-Amyloid Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular plaques composed primarily of aggregated amyloid-beta (Aβ) peptides in the brain. The aggregation of Aβ is considered a critical event in the pathogenesis of AD, making it a key target for therapeutic intervention. MDR-1339, an orally active and blood-brain-barrier-permeable benzofuran analogue, has emerged as a potent inhibitor of Aβ aggregation. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound, offering a valuable resource for researchers in the field of Alzheimer's drug discovery.
Quantitative Data Summary
This compound has demonstrated significant efficacy in inhibiting Aβ aggregation and protecting against its cytotoxic effects in various in vitro and in vivo models. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Efficacy of this compound
| Assay | Parameter | Value |
| Aβ Aggregation Inhibition | IC₅₀ | Not explicitly stated in the primary literature |
| Aβ Disaggregation | Concentration-dependent | 3.1-50 μM |
| Neuroprotection against Aβ-induced toxicity | Concentration-dependent | 1.5-10 μM[1] |
| Cytochrome P450 (CYP) Inhibition | IC₅₀ (CYP2C8) | 31.4 μM[1] |
Table 2: In Vivo Efficacy of this compound in an AD Mouse Model (APP/PS1)
| Administration | Dosage | Duration | Key Findings |
| Oral (p.o.) | 30 and 100 mg/kg/day | 8 weeks | Significantly improved spontaneous alternation; Reduced Aβ₁₋₄₀ and Aβ₁₋₄₂ levels in the brain[1] |
| Oral (p.o.) | 0.1-10 mg/kg | - | Dose-dependently restored passive avoidance responses (ED₅₀ = 0.19 mg/kg)[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols used to evaluate the efficacy of this compound.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is a standard method for monitoring the kinetics of amyloid fibril formation.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Protocol:
-
Preparation of Aβ Peptides: Lyophilized Aβ₁₋₄₂ peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM and incubated at room temperature for 1 hour to ensure monomerization. The HFIP is then evaporated, and the peptide film is stored at -20°C. For aggregation assays, the peptide film is reconstituted in dimethyl sulfoxide (DMSO) and diluted in phosphate-buffered saline (PBS) to the desired concentration.
-
Aggregation Reaction: Aβ₁₋₄₂ is incubated in the presence or absence of varying concentrations of this compound in a 96-well plate.
-
ThT Measurement: At specified time points, Thioflavin T is added to each well to a final concentration of 5 μM.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm. A decrease in fluorescence in the presence of this compound indicates inhibition of Aβ aggregation.
Transmission Electron Microscopy (TEM) for Visualization of Aβ Fibrils
TEM is employed to visually confirm the inhibitory effect of this compound on Aβ fibril formation.
Principle: Negative staining transmission electron microscopy allows for the high-resolution visualization of macromolecular structures like amyloid fibrils.
Protocol:
-
Sample Preparation: Aβ₁₋₄₂ is incubated with and without this compound as described in the ThT assay protocol.
-
Grid Preparation: A small aliquot (e.g., 5 μL) of the incubation mixture is applied to a carbon-coated copper grid for 1-2 minutes.
-
Negative Staining: The grid is washed with distilled water and then stained with a 2% (w/v) solution of uranyl acetate for 1-2 minutes.
-
Imaging: The grid is air-dried and examined using a transmission electron microscope to visualize the morphology of Aβ aggregates. The absence or reduction of fibrillar structures in the presence of this compound confirms its inhibitory activity.
Cell Viability Assay (MTT Assay)
This assay assesses the protective effect of this compound against Aβ-induced cytotoxicity in neuronal cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
Protocol:
-
Cell Culture: Neuronal cells (e.g., HT22, a murine hippocampal cell line) are cultured in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before being exposed to aggregated Aβ₁₋₄₂.
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for 1-4 hours at 37°C.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. An increase in absorbance in cells treated with this compound compared to cells treated with Aβ alone indicates a protective effect.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in the evaluation of this compound, the following diagrams have been generated using Graphviz (DOT language).
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for Alzheimer's disease. Its ability to inhibit Aβ aggregation, disaggregate existing fibrils, and protect against Aβ-induced neurotoxicity, coupled with its favorable pharmacokinetic properties of being orally bioavailable and brain-permeable, underscores its significance. The data and protocols outlined in this technical guide provide a solid foundation for further research and development of this compound and other novel β-amyloid aggregation inhibitors. Further investigation into the precise molecular interactions and the downstream signaling pathways affected by this compound will be crucial in elucidating its complete mechanism of action and advancing its clinical development.
References
MDR-1339: A Technical Overview of its Role as a β-Amyloid Aggregation Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
MDR-1339 has been identified as an inhibitor of β-amyloid (Aβ) protein aggregation, a key pathological hallmark of Alzheimer's disease. This technical guide synthesizes the currently available public information on this compound, with a primary focus on its development as a potential therapeutic agent for Alzheimer's disease. This document provides an overview of its proposed mechanism of action, available pharmacokinetic data, and the limited information regarding its broader neuroprotective effects. Due to the proprietary nature of drug development, detailed experimental protocols and comprehensive data on specific neuroprotective signaling pathways for this compound are not extensively available in the public domain. This guide, therefore, focuses on the established role of this compound as a β-amyloid aggregation inhibitor and presents the accessible quantitative data.
Introduction
The aggregation of β-amyloid peptides into soluble oligomers and insoluble plaques is a central event in the pathogenesis of Alzheimer's disease, leading to synaptic dysfunction, neuroinflammation, and neuronal cell death. Small molecules that can inhibit this aggregation process are of significant interest as potential disease-modifying therapies. This compound has emerged from research efforts as one such candidate molecule. This document aims to provide a concise technical summary of the existing scientific literature and public information concerning this compound.
Proposed Mechanism of Action
The primary mechanism of action attributed to this compound is the inhibition of β-amyloid protein aggregation. By interfering with the self-assembly of Aβ monomers into neurotoxic oligomers and fibrils, this compound is hypothesized to mitigate the downstream pathological cascade of Alzheimer's disease.
Early-Stage Research on MDR-1339 for Neurodegenerative Diseases: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
MDR-1339 is a novel small molecule that has been identified as an inhibitor of β-amyloid (Aβ) protein aggregation. The aggregation of Aβ peptides is a central pathological hallmark of Alzheimer's disease and a key target for therapeutic intervention in neurodegenerative research. This technical guide synthesizes the currently available preclinical data on this compound, focusing on its metabolic profile and pharmacokinetic properties. While early research has established its primary mechanism as the inhibition of Aβ aggregation, comprehensive in vitro and in vivo efficacy data, as well as detailed signaling pathway information, are not yet publicly available. This document aims to provide a foundational understanding of this compound based on existing research to inform future studies and drug development efforts.
Core Compound Profile: this compound
This compound is characterized as an inhibitor of β-amyloid protein aggregation. The initial preclinical evaluation has focused on its metabolic fate and pharmacokinetic parameters in rodent models.
Data Presentation: Pharmacokinetics of this compound and its Metabolites in Rats
The following tables summarize the key quantitative data from early-stage pharmacokinetic studies of this compound and its two major metabolites, M1 and M2, in rats. These data are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Michaelis-Menten Kinetic Parameters for the Formation of Major Metabolites of this compound in Rat Liver Microsomes [1]
| Metabolite | Vmax (nmol/min/mg protein) | Km (μM) |
| M1 | 0.459 ± 0.0196 | 28.3 ± 3.07 |
| M2 | 0.101 ± 0.00537 | 14.7 ± 2.37 |
Table 2: Pharmacokinetic Parameters of this compound Metabolites Following Intravenous Administration in Rats (5 mg/kg) [1]
| Metabolite | Volume of Distribution (Vd) (mL/kg) | Elimination Clearance (CL) (mL/min/kg) |
| M1 | 4590 ± 709 | 68.4 ± 5.60 |
| M2 | 15300 ± 8110 | 98.0 ± 19.5 |
Table 3: Formation Clearance of the Major Metabolite M1 from this compound in Rats [1]
| Parameter | Value |
| Formation Clearance of M1 | 6.01 mL/min/kg |
| Fraction of this compound Dose Eliminated as M1 | 19.7% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.
Metabolite Identification and Pharmacokinetic Analysis
1. Animal Studies:
-
Subjects: Male Sprague-Dawley rats were used for pharmacokinetic studies.
-
Administration: this compound was administered intravenously at a dose of 5 mg/kg for plasma concentration analysis and orally at 10 mg/kg for urine metabolite analysis.[1] The major metabolites, M1 and M2, were also administered intravenously at 5 mg/kg.[1]
-
Sample Collection: Blood samples were collected at various time points up to 6 hours post-administration. Urine samples were collected over 24 hours.[1]
2. Sample Preparation:
-
Plasma: Plasma samples were prepared by protein precipitation.
-
Urine: Urine samples were treated with β-glucuronidase to hydrolyze glucuronide conjugates.
-
Rat Liver Microsomes (RLM): RLMs were used for in vitro metabolism studies. Incubations were conducted with this compound in the presence of NADPH.
3. Analytical Method:
-
Instrumentation: High-performance liquid chromatography (HPLC) coupled with a hybrid triple quadrupole-linear ion trap mass spectrometer was used for the identification and quantification of this compound and its metabolites.[1]
-
Data Analysis: Pharmacokinetic parameters were determined using a standard moment analysis.[1] Michaelis-Menten kinetics were used to determine Vmax and Km values for metabolite formation in RLMs.[1]
Mandatory Visualizations
Due to the limited publicly available data on the specific signaling pathways modulated by this compound, a detailed pathway diagram cannot be constructed at this time. However, a logical workflow for the initial pharmacokinetic evaluation can be visualized.
Discussion and Future Directions
The initial preclinical data on this compound provide a solid foundation for its pharmacokinetic profile in rats. The identification of its major metabolites and the characterization of their formation and elimination are critical first steps in drug development. The data indicate that this compound is extensively metabolized in the liver.
However, a significant gap exists in the understanding of this compound's pharmacodynamic properties and its therapeutic potential for neurodegenerative diseases. To advance the development of this compound, future research should prioritize the following:
-
In Vitro Efficacy Studies:
-
Quantitative assessment of its inhibitory activity on Aβ40 and Aβ42 aggregation using assays such as the Thioflavin T (ThT) fluorescence assay to determine IC50 values.
-
Evaluation of its neuroprotective effects against Aβ-induced toxicity in neuronal cell culture models (e.g., SH-SY5Y or primary neurons) using cell viability assays like the MTT assay.
-
-
Mechanism of Action Studies:
-
Investigation into the specific binding site and mode of interaction of this compound with Aβ monomers or oligomers.
-
Elucidation of the downstream signaling pathways affected by this compound. This could involve assessing its impact on pathways implicated in Alzheimer's disease pathogenesis, such as those involving GSK-3β, BACE1, or tau phosphorylation.
-
-
In Vivo Efficacy Studies:
-
Evaluation of this compound's ability to cross the blood-brain barrier.
-
Assessment of its efficacy in transgenic animal models of Alzheimer's disease, measuring outcomes such as cognitive improvement in behavioral tasks (e.g., Morris water maze), reduction in Aβ plaque burden, and modulation of neuroinflammation.
-
Conclusion
This compound represents a promising early-stage compound in the pursuit of therapies for neurodegenerative diseases, specifically those characterized by β-amyloid pathology. The available pharmacokinetic data in rats offer a valuable starting point for further preclinical development. The critical next steps will involve rigorous in vitro and in vivo studies to establish its efficacy and to elucidate its precise mechanism of action. Such data will be essential to determine the therapeutic potential of this compound and to justify its progression toward clinical evaluation.
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MDR-1339
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDR-1339 is an orally bioavailable and blood-brain barrier-permeable small molecule that has demonstrated significant potential as a therapeutic agent for Alzheimer's disease.[1][2] Its primary mechanism of action is the inhibition of β-amyloid (Aβ) peptide aggregation, a key pathological hallmark of the disease.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, compiling available preclinical data to support further research and development. The document details the compound's metabolic profile, its efficacy in cellular and animal models, and the experimental methodologies utilized in its evaluation.
Pharmacodynamics: The Molecular and Cellular Effects of this compound
This compound exerts its therapeutic potential primarily by targeting the aggregation of β-amyloid peptides, which are believed to initiate a cascade of events leading to synaptic dysfunction and neuronal death in Alzheimer's disease.
Mechanism of Action: Inhibition of β-Amyloid Aggregation
This compound has been shown to effectively inhibit the formation of Aβ aggregates and to disaggregate pre-existing Aβ fibrils.[2] In vitro studies have demonstrated that this compound dose-dependently blocks the formation of Aβ aggregates in a concentration range of 3.1 to 50 μM.[2]
Neuroprotective Effects
By preventing the formation of toxic Aβ oligomers and fibrils, this compound protects neuronal cells from Aβ-induced cytotoxicity. In vitro studies using HT22 hippocampal cells have shown that this compound confers protection against Aβ-induced cell death at concentrations ranging from 1.5 to 10 μM.[2]
In Vivo Efficacy in a Murine Model of Alzheimer's Disease
Preclinical studies in an APP/PS1 transgenic mouse model of Alzheimer's disease have demonstrated the in vivo efficacy of this compound.[2] Oral administration of this compound at doses of 30 and 100 mg/kg daily for eight weeks resulted in significant improvements in cognitive function, as measured by spontaneous alternation in a Y-maze test.[2] Furthermore, treated mice exhibited reduced levels of both Aβ1-40 and Aβ1-42 in the brain.[2] A dose-dependent restoration of passive avoidance responses was also observed, with an ED50 of 0.19 mg/kg.[2]
Potential Downstream Signaling Pathways
While the direct interaction of this compound is with Aβ, its therapeutic effects are likely mediated through the modulation of downstream signaling pathways affected by Aβ aggregation. Aβ oligomers are known to interact with various cell surface receptors, leading to synaptic dysfunction, neuroinflammation, and eventual cell death. By inhibiting Aβ aggregation, this compound may prevent the activation of these detrimental pathways.
Figure 1. Proposed mechanism of action for this compound in mitigating Alzheimer's disease pathology.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound has been primarily characterized in rats. The compound is orally bioavailable and is extensively metabolized in the liver.[3]
Metabolism
In rat liver microsomes, this compound is biotransformed into at least 10 metabolites.[3] The two major metabolites are designated as M1 and M2.[3] The formation of these metabolites follows Michaelis-Menten kinetics.[3] In addition to the hepatic metabolites, three glucuronide metabolites have been identified in the urine of rats following oral administration of this compound.[3]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for this compound and its major metabolites, M1 and M2, in rats.
Table 1: Michaelis-Menten Kinetic Parameters for the Formation of M1 and M2 from this compound in Rat Liver Microsomes [3]
| Metabolite | Vmax (nmol/min/mg protein) | Km (μM) |
| M1 | 0.459 ± 0.0196 | 28.3 ± 3.07 |
| M2 | 0.101 ± 0.00537 | 14.7 ± 2.37 |
Table 2: Pharmacokinetic Parameters of M1 and M2 Following Intravenous Administration in Rats (5 mg/kg) [3]
| Metabolite | Volume of Distribution (Vd) (mL/kg) | Elimination Clearance (CL) (mL/min/kg) |
| M1 | 4590 ± 709 | 68.4 ± 5.60 |
| M2 | 15300 ± 8110 | 98.0 ± 19.5 |
A standard moment analysis indicates that the formation clearance of M1 is 6.01 mL/min/kg, which suggests that approximately 19.7% of an administered dose of this compound is eliminated via the formation of this major metabolite in rats.[3]
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
In Vitro Aβ Aggregation and Disaggregation Assays
-
Objective: To assess the ability of this compound to inhibit the formation of Aβ aggregates and to disaggregate pre-formed Aβ fibrils.
-
Methodology: A common method for this is the Thioflavin T (ThT) fluorescence assay.
-
Synthetic Aβ peptide is incubated in the presence of various concentrations of this compound.
-
Thioflavin T, a fluorescent dye that binds to amyloid fibrils, is added to the solution.
-
The fluorescence intensity is measured over time, with a decrease in fluorescence indicating inhibition of aggregation.
-
For disaggregation assays, pre-formed Aβ fibrils are incubated with this compound, and the reduction in ThT fluorescence is monitored.
-
Cell-Based Neuroprotection Assay
-
Objective: To determine the protective effects of this compound against Aβ-induced cytotoxicity.
-
Methodology:
-
A neuronal cell line, such as HT22 or SH-SY5Y, is cultured.
-
Cells are pre-treated with varying concentrations of this compound.
-
Aβ oligomers are then added to the cell culture medium to induce toxicity.
-
Cell viability is assessed using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity. An increase in cell viability in the presence of this compound indicates a neuroprotective effect.
-
In Vivo Efficacy Studies in an Alzheimer's Disease Mouse Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a living organism exhibiting key features of Alzheimer's disease.
-
Animal Model: APP/PS1 transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations found in familial Alzheimer's disease, are commonly used. These mice develop age-dependent Aβ plaques and cognitive deficits.
-
Treatment Paradigm: this compound is administered orally to the mice, typically on a daily basis for a period of several weeks.
-
Behavioral Assessments:
-
Y-Maze Test (Spontaneous Alternation): This test assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated. An increase in this percentage suggests improved working memory.
-
Passive Avoidance Test: This test evaluates long-term memory. The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. Mice naturally prefer the dark. On the training day, when the mouse enters the dark compartment, it receives a mild foot shock. On the testing day, the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Biochemical Analysis: Following the completion of behavioral testing, the brains of the mice are collected. The levels of soluble and insoluble Aβ1-40 and Aβ1-42 are quantified using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay).
References
An In-Depth Technical Guide on the Efficacy of MDR-1339 in Modulating Amyloid Plaque Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The aggregation of Aβ peptides, particularly Aβ1-42, is considered a critical early event in the pathogenesis of AD. MDR-1339 (also known as DWK-1339) is an orally active and blood-brain-barrier-permeable small molecule developed as a potential therapeutic agent for Alzheimer's disease. This technical guide provides a comprehensive overview of the available preclinical data on the effect of this compound on amyloid plaque formation, including quantitative data, detailed experimental protocols, and visualizations of the experimental workflows.
Core Mechanism of Action
This compound functions as a direct inhibitor of β-amyloid aggregation.[1] It has been shown to not only block the formation of new Aβ aggregates but also to disaggregate pre-existing Aβ fibrils.[1] By interfering with the aggregation cascade, this compound aims to reduce the levels of toxic Aβ oligomers and insoluble plaques, thereby mitigating downstream pathological effects such as neurotoxicity and cognitive decline.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Endpoint Measured | This compound Concentration | Result |
| Aβ Aggregation Inhibition | Blockage of Aβ aggregate formation | 3.1 - 50 µM | Dose-dependent inhibition of Aβ aggregation |
| Aβ Fibril Disaggregation | Disaggregation of pre-formed Aβ fibrils | 3.1 - 50 µM | Dose-dependent disaggregation of Aβ fibrils |
| Neuroprotection Assay | Protection of HT22 cells from Aβ-induced toxicity | 1.5 - 10 µM | Dose-dependent cytoprotective effect |
Data sourced from MedChemExpress and GlpBio product datasheets citing Ha HJ, et al. (2018).[1][2]
Table 2: In Vivo Efficacy of this compound in APP/PS1 Mice
| Assay Type | Endpoint Measured | This compound Dosage (p.o., daily for 8 weeks) | Result |
| Passive Avoidance Task | Restoration of passive avoidance responses | 0.1 - 10 mg/kg | Dose-dependent restoration with an ED50 of 0.19 mg/kg |
| Spontaneous Alternation (Y-Maze) | Improvement in spatial working memory | 30 and 100 mg/kg | Significant improvement in spontaneous alternation |
| Brain Aβ Levels (ELISA) | Reduction in Aβ1-40 and Aβ1-42 levels | 30 and 100 mg/kg | Significant reduction in both Aβ1-40 and Aβ1-42 levels |
Data sourced from MedChemExpress and GlpBio product datasheets citing Ha HJ, et al. (2018).[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Aβ Aggregation and Disaggregation Assay (Thioflavin T Assay)
-
Objective: To assess the ability of this compound to inhibit the formation of Aβ aggregates and to disaggregate pre-formed Aβ fibrils.
-
Materials:
-
Synthetic Aβ1-42 peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
This compound at various concentrations (3.1 - 50 µM)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Protocol for Aggregation Inhibition:
-
A solution of Aβ1-42 peptide is prepared in the phosphate buffer.
-
This compound at varying concentrations is pre-incubated with the Aβ1-42 solution.
-
The mixture is incubated to allow for Aβ aggregation, typically at 37°C with shaking.
-
At specified time points, Thioflavin T is added to the samples.
-
ThT fluorescence is measured using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 482-485 nm.[1][2] Increased fluorescence indicates a higher degree of fibril formation.
-
-
Protocol for Fibril Disaggregation:
-
Aβ1-42 fibrils are pre-formed by incubating the peptide solution until aggregation reaches a plateau.
-
This compound at varying concentrations is added to the solution containing the pre-formed fibrils.
-
The mixture is incubated for a specified period.
-
ThT is added, and fluorescence is measured as described above. A decrease in fluorescence compared to the control (pre-formed fibrils without this compound) indicates disaggregation.
-
In Vitro Neuroprotection Assay (MTT Assay)
-
Objective: To determine the protective effect of this compound against Aβ-induced cytotoxicity.
-
Cell Line: HT22 murine hippocampal cells.[2]
-
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum and 5% penicillin/streptomycin
-
Aβ1-42 oligomers (25 µM)
-
This compound at various concentrations (1.5 - 10 µM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Plate reader
-
-
Protocol:
-
HT22 cells are seeded in a 96-well plate at a density of 5 x 103 cells/well and allowed to attach.[2]
-
The growth medium is replaced with plain DMEM.
-
Cells are pre-treated with varying concentrations of this compound for 1 hour.[2]
-
A solution of pre-aggregated Aβ1-42 (25 µM) is added to the wells, and the cells are incubated for an additional 18 hours.[2]
-
15 µL of MTT solution is added to each well, and the plate is incubated for 3 hours to allow for the formation of formazan crystals by viable cells.[2]
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570-630 nm using a plate reader.[2] Higher absorbance correlates with greater cell viability.
-
In Vivo Efficacy Study in an Animal Model of Alzheimer's Disease
-
Objective: To evaluate the in vivo effects of this compound on cognitive function and brain Aβ levels.
-
Animal Model: APP/PS1 [B6C3-Tg (APPswe, PSEN1dE9) 85Dbo/J] transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits.[2]
-
Materials:
-
24 APP/PS1 transgenic mice (n=8 per group)
-
This compound
-
Vehicle control
-
-
Protocol:
-
At 29 weeks of age, APP/PS1 mice are divided into three groups: vehicle control, this compound (30 mg/kg), and this compound (100 mg/kg).[2]
-
This compound or vehicle is administered orally once daily for 8 weeks.[2]
-
Following the treatment period, cognitive function is assessed using behavioral tests such as the passive avoidance task and spontaneous alternation in a Y-maze.
-
After behavioral testing, mice are sacrificed, and brain tissue is collected.
-
Levels of Aβ1-40 and Aβ1-42 in the brain are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Investigating the Binding Sites of MDR-1339 on Aβ Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDR-1339, a novel benzofuran derivative identified as 2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran, has emerged as a promising preclinical candidate for Alzheimer's disease by demonstrating potent inhibition of amyloid-beta (Aβ) peptide aggregation. This technical guide synthesizes the current publicly available data on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its function. While direct evidence pinpointing the specific binding sites of this compound on Aβ peptides is not yet available in published literature, this document provides a comprehensive overview of its functional effects on Aβ aggregation and its potential as a therapeutic agent.
Introduction to this compound
This compound is an orally active and blood-brain barrier-permeable small molecule developed as an inhibitor of Aβ aggregation, a pathological hallmark of Alzheimer's disease.[1][2] Preclinical studies have shown that this compound not only prevents the formation of new Aβ aggregates but also aids in the disaggregation of existing fibrils.[1][3] Its therapeutic potential has been demonstrated in animal models of Alzheimer's disease, where it has been shown to improve learning and memory functions by reducing the levels of Aβ1-40 and Aβ1-42 in the brain.[1]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data regarding the inhibitory effects of this compound on Aβ aggregation and its biological effects.
Table 1: In Vitro Inhibition of Aβ Aggregation
| Parameter | Aβ Species | Concentration Range of this compound | Effect | Reference |
| Aggregation Inhibition | Monomeric Aβ(1-42) | 3.1 - 50 µM | Dose-dependent inhibition of aggregation | [3] |
| Fibril Disaggregation | Pre-formed Aβ(1-42) fibrils | 3.1 - 50 µM | Induces disaggregation | [3] |
| CYP Isozyme Inhibition | CYP2C8 | IC50 = 31.4 µM | Slight inhibition | [1] |
Table 2: In Vitro and In Vivo Efficacy
| Model | Treatment | Effect | Reference |
| HT-22 Cells | 10 µM this compound | Reduces Aβ(1-42)-induced toxicity | [3] |
| Aβ(1-42)-induced AD Mouse Model | 10 mg/kg this compound | Increases step-through latency in passive avoidance test | [3] |
| APP/PS1 Transgenic Mice | 30 and 100 mg/kg daily for 8 weeks | Reduces brain levels of Aβ(1-42) and improves spontaneous alternation in Y-maze | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thioflavin T (ThT) Binding Assay for Aβ Aggregation
This assay is used to measure the extent of Aβ fibril formation.
-
Preparation of Aβ1-42 Stock Solution: Aβ1-42 peptide is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with phosphate-buffered saline (PBS) to induce aggregation.[2]
-
Assay Procedure:
-
Aβ1-42 solution is incubated with varying concentrations of this compound or a vehicle control.
-
At specified time points, an aliquot of the mixture is transferred to a solution containing Thioflavin T.
-
Fluorescence intensity is measured at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm. An increase in fluorescence corresponds to an increase in fibril formation.
-
-
Disaggregation Assay: Pre-formed Aβ fibrils are incubated with this compound, and the decrease in ThT fluorescence is monitored over time.[3]
Cell Viability Assay
This protocol assesses the protective effect of this compound against Aβ-induced cytotoxicity.
-
Cell Culture: HT-22 mouse hippocampal neuronal cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with this compound for a specified period before being exposed to aggregated Aβ1-42.
-
Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A decrease in the conversion of MTT to formazan indicates reduced cell viability.[3]
Animal Models of Alzheimer's Disease
-
Aβ1-42-Induced Acute Mouse Model:
-
Aβ1-42 is administered to mice to induce cognitive deficits.
-
This compound is administered orally at a specified dose.
-
Cognitive function is assessed using behavioral tests such as the passive avoidance test and the Y-maze.[3]
-
-
APP/PS1 Transgenic Mouse Model:
-
APP/PS1 transgenic mice, which develop age-dependent Aβ plaques, are used.
-
Mice receive daily oral administration of this compound or vehicle over a period of several weeks.
-
Behavioral tests (e.g., Y-maze) are performed to evaluate cognitive function.
-
At the end of the treatment period, brain tissue is collected to measure the levels of Aβ1-40 and Aβ1-42 using ELISA.[1]
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of MDR-1339
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDR-1339, also known as 2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran, is a potent, orally bioavailable, and blood-brain barrier-permeable inhibitor of β-amyloid (Aβ) aggregation.[1] Developed as a potential therapeutic agent for Alzheimer's disease, this compound has demonstrated the ability to restore cellular viability from Aβ-induced cytotoxicity and improve cognitive functions in animal models by reducing Aβ aggregates in the brain.[1] This document provides a detailed protocol for the chemical synthesis and purification of this compound, based on established methodologies for benzofuran derivatives.
Chemical Information
| Identifier | Value |
| Compound Name | This compound |
| Systematic Name | 2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran |
| CAS Number | 1018946-38-7 |
| Molecular Formula | C20H22O4 |
| Molecular Weight | 326.39 g/mol |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the benzofuran core via a Sonogashira coupling followed by cyclization, a common and effective method for preparing substituted benzofurans.[2]
Diagram of the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol outlines a general and robust method for the synthesis of 2-arylbenzofurans, adapted for this compound.
Materials:
-
Appropriately substituted o-iodophenol
-
Appropriately substituted terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
Deoxygenated amine base (e.g., triethylamine or diisopropylamine)
-
Reagents for cyclization (e.g., K₂CO₃ or other suitable catalyst)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the o-iodophenol (1.0 equivalent), palladium catalyst (2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]
-
Addition of Solvent and Base: Add the anhydrous, deoxygenated solvent and the deoxygenated amine base (2-3 equivalents).
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Sonogashira Coupling: Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Intermediate: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude o-alkynylphenol intermediate by column chromatography on silica gel.
-
Cyclization: Subject the purified o-alkynylphenol to cyclization conditions. This step often involves a base (e.g., K₂CO₃) or a transition metal catalyst in a suitable solvent to yield the final benzofuran product, this compound.[2]
-
Final Purification: Purify the final product, this compound, using the methods outlined in the purification protocol below.
Purification of this compound
The purification of the synthesized this compound is critical to remove any unreacted starting materials, byproducts, and catalysts. A combination of column chromatography and recrystallization is typically employed.
Diagram of the Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Purification
1. Silica Gel Column Chromatography
-
Solvent System Selection: The choice of eluent is crucial for effective separation. A systematic approach using TLC to test various solvent systems is recommended. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. The ideal solvent system should provide a good separation of the product from impurities with an Rf value for this compound of approximately 0.2-0.4.[3]
-
Column Preparation and Elution: Prepare a silica gel column with the chosen solvent system. Load the crude product onto the column and elute with the solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified this compound.
2. Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture for recrystallization. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.
-
Procedure:
-
Dissolve the partially purified this compound in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.[3]
-
Data Presentation
The following table summarizes the expected outcomes of the synthesis and purification process. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value | Analytical Method |
| Yield (Synthesis) | 60-80% | Gravimetric analysis |
| Purity (after Chromatography) | >95% | HPLC, NMR |
| Purity (after Recrystallization) | >99% | HPLC, NMR, Elemental Analysis |
| Melting Point | To be determined | Melting Point Apparatus |
Concluding Remarks
This document provides a comprehensive guide for the synthesis and purification of this compound. Adherence to these protocols, with appropriate optimization based on laboratory conditions, should enable the successful preparation of this promising β-amyloid aggregation inhibitor for further research and development. Standard laboratory safety practices should be followed at all times.
References
Application Notes and Protocols for In Vitro Aggregation Assays Using MDR-1339
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDR-1339 is an investigational small molecule inhibitor of β-amyloid (Aβ) protein aggregation, a key pathological hallmark of Alzheimer's disease. In vitro aggregation assays are crucial tools for characterizing the efficacy and mechanism of action of such inhibitors. The most common method for monitoring Aβ fibrillization in real-time is the Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This application note provides a detailed protocol for utilizing this compound in a ThT-based in vitro aggregation assay to assess its inhibitory effects on Aβ fibrillization.
Mechanism of Action
The aggregation of Aβ peptides, particularly Aβ42, from soluble monomers into neurotoxic oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease. This process follows a nucleation-dependent polymerization mechanism, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady-state). This compound is designed to interfere with this cascade, potentially by binding to Aβ monomers or early-stage oligomers, thereby preventing their conformational change and subsequent assembly into mature fibrils. The ThT assay allows for the kinetic monitoring of this process and the quantification of the inhibitory potential of compounds like this compound.
Data Presentation: Evaluating the Inhibitory Activity of this compound
The primary output of a ThT assay is a set of kinetic curves showing fluorescence intensity over time. From these curves, key parameters can be extracted and tabulated to compare the effects of different concentrations of this compound. The most common metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50).
Table 1: Inhibition of Aβ42 Aggregation by this compound
| This compound Concentration (µM) | Lag Phase (hours) | Maximum Fluorescence (RFU) | Aggregation Rate (RFU/hour) | Percent Inhibition (%) |
| 0 (Control) | 4.2 ± 0.5 | 15,000 ± 800 | 2,500 ± 200 | 0 |
| 1 | 5.8 ± 0.6 | 12,500 ± 700 | 1,800 ± 150 | 16.7 |
| 5 | 8.1 ± 0.7 | 8,000 ± 500 | 900 ± 100 | 46.7 |
| 10 | 12.5 ± 1.1 | 4,500 ± 300 | 350 ± 50 | 70.0 |
| 25 | 18.2 ± 1.5 | 2,000 ± 200 | 100 ± 20 | 86.7 |
| 50 | No significant increase | < 1,000 | < 50 | > 93.3 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual results may vary based on experimental conditions.
IC50 Determination: The percent inhibition is calculated at the plateau phase of the control reaction. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve. Based on the illustrative data above, the IC50 of this compound would be in the low micromolar range.
Experimental Protocols
This section provides a detailed methodology for performing an in vitro Aβ aggregation assay to evaluate the inhibitory potential of this compound using the Thioflavin T fluorescence method.
Materials and Reagents
-
Human β-amyloid (1-42) peptide (lyophilized powder)
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Thioflavin T (ThT)
-
Sodium Phosphate (NaH2PO4 and Na2HPO4)
-
Sodium Chloride (NaCl)
-
Sodium Azide (NaN3) (optional, as a preservative)
-
Sterile, nuclease-free water
-
Black, clear-bottom 96-well microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Preparation of Solutions
-
Aβ(1-42) Monomer Preparation:
-
Dissolve lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.
-
Store the peptide films at -80°C until use.
-
Immediately before the assay, dissolve the peptide film in anhydrous DMSO to a concentration of 5 mM.
-
Sonicate for 10 minutes in a water bath sonicator.
-
Dilute this stock into the assay buffer to the final working concentration (e.g., 10 µM).
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Assay Buffer (50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4):
-
Prepare stock solutions of 1 M NaH2PO4 and 1 M Na2HPO4.
-
Mix the stock solutions to achieve a pH of 7.4.
-
Add NaCl to a final concentration of 100 mM.
-
(Optional) Add NaN3 to a final concentration of 0.02% (w/v).
-
Filter the buffer through a 0.22 µm filter.
-
-
Thioflavin T Stock Solution (5 mM):
-
Dissolve ThT powder in sterile, nuclease-free water to a concentration of 5 mM.
-
Filter through a 0.22 µm syringe filter.
-
Store in the dark at 4°C for up to one month.
-
-
Thioflavin T Working Solution (in Assay Buffer):
-
Dilute the 5 mM ThT stock solution in the assay buffer to a final concentration appropriate for the assay (e.g., 5 µM). Prepare this solution fresh before each experiment.
-
Experimental Procedure
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO in assay buffer) with the same final DMSO concentration as the highest this compound concentration.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the following to each well in triplicate:
-
The appropriate volume of the this compound dilution or vehicle control.
-
The appropriate volume of the ThT working solution.
-
The appropriate volume of the assay buffer to bring the final volume to just under the total reaction volume (e.g., 180 µL for a final volume of 200 µL).
-
-
-
Initiation of Aggregation:
-
To initiate the aggregation reaction, add the freshly prepared Aβ(1-42) monomer solution to each well to achieve the final desired concentration (e.g., 10 µM).
-
The final reaction volume in each well should be consistent (e.g., 200 µL).
-
Include control wells containing:
-
Aβ(1-42) with vehicle (positive control for aggregation).
-
Assay buffer with ThT and vehicle (blank).
-
This compound at the highest concentration with ThT in assay buffer (to check for compound autofluorescence).
-
-
-
Incubation and Measurement:
-
Immediately seal the plate with a sealing film to prevent evaporation.
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) for a duration sufficient to observe the full aggregation curve (typically 24-48 hours).
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Incorporate orbital or linear shaking between reads to promote fibril formation.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Plot the average fluorescence intensity for each condition against time to generate aggregation kinetics curves.
-
Determine the lag time, maximum fluorescence intensity, and aggregation rate for each curve.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control at the plateau phase.
-
Plot the percent inhibition versus the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
Application Notes and Protocols for MDR-1339 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols and data are representative examples based on established methodologies for studying amyloid-beta (Aβ) aggregation inhibitors in cell culture. A specific, detailed protocol for MDR-1339 has been synthesized from literature on similar compounds and general neurotoxicity assays due to the absence of a publicly available, dedicated protocol.
Introduction
This compound is an inhibitor of amyloid-beta (Aβ) peptide aggregation. The accumulation and aggregation of Aβ are central to the pathology of Alzheimer's disease, leading to the formation of neurotoxic oligomers and plaques that cause synaptic dysfunction and neuronal cell death. These application notes provide detailed protocols for evaluating the neuroprotective effects of this compound against Aβ-induced toxicity in a human neuroblastoma cell line.
Data Presentation
Table 1: Representative Quantitative Data of this compound's Protective Effect on SH-SY5Y Cells against Aβ₁₋₄₂-Induced Toxicity
| Treatment Group | Aβ₁₋₄₂ Concentration (µM) | This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Untreated Control | 0 | 0 | 100 | ± 5.2 |
| Aβ₁₋₄₂ Only | 10 | 0 | 48.5 | ± 4.8 |
| This compound (0.1 µM) + Aβ₁₋₄₂ | 10 | 0.1 | 55.2 | ± 5.1 |
| This compound (1 µM) + Aβ₁₋₄₂ | 10 | 1 | 72.8 | ± 6.3 |
| This compound (5 µM) + Aβ₁₋₄₂ | 10 | 5 | 89.4 | ± 5.9 |
| This compound (10 µM) + Aβ₁₋₄₂ | 10 | 10 | 95.1 | ± 4.7 |
| This compound Only | 0 | 10 | 98.7 | ± 5.5 |
Experimental Protocols
Protocol 1: Culture of Human Neuroblastoma SH-SY5Y Cells
The SH-SY5Y cell line is a widely used model for neurodegenerative disease research.[1][2][3]
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Maintain SH-SY5Y cells in DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[2]
-
Subculture the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.
Protocol 2: Preparation of Aβ₁₋₄₂ Oligomers
Preparation of consistent Aβ oligomers is crucial for reproducible neurotoxicity studies.[4][5][6]
Materials:
-
Aβ₁₋₄₂ peptide (lyophilized)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, phenol red-free cell culture medium (e.g., DMEM/F-12)
Procedure:
-
Resuspend the lyophilized Aβ₁₋₄₂ peptide in DMSO to a stock concentration of 5 mM.[4]
-
Vortex the stock solution for 10 minutes.
-
Dilute the Aβ₁₋₄₂ stock solution to 100 µM in cold, sterile cell culture medium.[6]
-
Incubate the solution at 4°C for 24 hours to allow for the formation of soluble oligomers.[5]
-
Use the prepared Aβ₁₋₄₂ oligomers immediately in cell culture experiments.
Protocol 3: Assessment of Neuroprotection using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Materials:
-
SH-SY5Y cells
-
Prepared Aβ₁₋₄₂ oligomers
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound for 1 hour.
-
After the pre-treatment, add the prepared Aβ₁₋₄₂ oligomers to the wells to a final concentration of 10 µM.
-
Include control wells: untreated cells, cells treated with Aβ₁₋₄₂ only, and cells treated with this compound only.
-
Incubate the plate for 24-48 hours at 37°C.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Signaling Pathway of Aβ-Induced Neurotoxicity and this compound Intervention
Caption: Putative signaling pathway of Aβ neurotoxicity and this compound's inhibitory action.
References
- 1. Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SH-SY5Y culturing [protocols.io]
- 3. biorxiv.org [biorxiv.org]
- 4. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 5. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Aβ oligomers [bio-protocol.org]
- 7. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Thioflavin T Assay for Screening Inhibitors of Amyloid-Beta Aggregation using MDR-1339
Audience: Researchers, scientists, and drug development professionals.
Introduction Amyloid-beta (Aβ) peptide aggregation is a pathological hallmark of Alzheimer's disease.[1] The Thioflavin T (ThT) assay is a widely used, high-throughput method to screen for and characterize inhibitors of Aβ fibrillization.[2] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.[3][4] This application note provides a detailed protocol for using the ThT assay to evaluate the inhibitory potential of the compound MDR-1339 on the aggregation of Aβ (1-42). This compound has been identified as an inhibitor of β-amyloid protein aggregation.[5]
Key Experimental Protocols
Preparation of Monomeric Amyloid-Beta (1-42)
Obtaining a monomeric, aggregate-free starting solution of Aβ (1-42) is critical for reproducible aggregation kinetics.[6] Several methods exist; a common protocol using hexafluoroisopropanol (HFIP) is described below.[7][8]
Protocol:
-
Dissolve lyophilized Aβ (1-42) peptide in 100% HFIP to a concentration of 1 mg/mL.
-
Incubate the solution for 60 minutes at room temperature to ensure the peptide is fully dissolved and monomerized.
-
Aliquot the HFIP/peptide solution into smaller volumes in sterile microcentrifuge tubes.
-
Allow the HFIP to evaporate overnight in a fume hood, resulting in a thin peptide film.
-
Dry the peptide film further under a vacuum for 1-2 hours.[6]
-
Store the dried peptide aliquots at -80°C until use.
-
Immediately before the assay, resuspend the peptide film in Dimethyl Sulfoxide (DMSO) to a stock concentration of 5 mM.[8] This stock should be used immediately.
Reagent Preparation
Protocol:
-
Thioflavin T (ThT) Stock Solution (1 mM):
-
ThT Working Solution (20 µM):
-
On the day of the experiment, dilute the 1 mM ThT stock solution into the assay buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.4) to a final concentration of 20 µM.[10]
-
-
This compound Stock and Working Solutions:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Create a series of working solutions by serially diluting the stock solution in the assay buffer to achieve the desired final concentrations for the assay.
-
Thioflavin T Aggregation Assay
This protocol is designed for a 96-well plate format, suitable for use with a fluorescence plate reader. Use black, clear-bottom 96-well plates to minimize background fluorescence.[3]
Protocol:
-
Prepare Assay Mixtures: In each well of the 96-well plate, combine the components as described in Table 1. Prepare enough master mix for each condition for triplicate wells to ensure statistical validity.
-
Initiate Aggregation: Add the Aβ (1-42) stock solution to the wells to initiate the aggregation reaction. The final concentration of Aβ (1-42) is typically in the range of 10-25 µM.[4][10]
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a fluorescence plate reader.[11]
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for up to 48-72 hours.
-
Configure the instrument settings as detailed in Table 2.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells containing buffer and ThT only) from all experimental readings.
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Determine the extent of inhibition by comparing the maximum fluorescence signal of samples with this compound to the control sample (Aβ alone).
-
Data Presentation
Table 1: Example 96-Well Plate Setup for ThT Assay
| Component | Aβ Control | Inhibitor Control | Vehicle Control | Test Compound |
| Assay Buffer (pH 7.4) | To final volume | To final volume | To final volume | To final volume |
| 20 µM ThT Working Solution | 100 µL | 100 µL | 100 µL | 100 µL |
| Aβ (1-42) Stock | X µL (for 10 µM final) | 0 µL | 0 µL | X µL (for 10 µM final) |
| This compound Working Solution | 0 µL | Y µL | 0 µL | Y µL (various conc.) |
| DMSO (Vehicle) | Z µL | 0 µL | Z µL | Z µL (to match test) |
| Total Volume | 200 µL | 200 µL | 200 µL | 200 µL |
Note: The final DMSO concentration should be kept constant across all wells and should ideally not exceed 1-2% to avoid affecting aggregation.
Table 2: Instrument Settings for Fluorescence Plate Reader
| Parameter | Recommended Setting |
| Plate Type | 96-well, black, clear-bottom |
| Read Mode | Top or Bottom Reading |
| Excitation Wavelength | ~440-450 nm[3][10] |
| Emission Wavelength | ~482-490 nm[3][4] |
| Slit Widths | 5-10 nm[3] |
| Shaking | Intermittent (e.g., 5s before each read) |
| Incubation Temperature | 37°C |
| Kinetic Reading Interval | 15-30 minutes |
Visualizations
Experimental Workflow
Caption: Workflow for the ThT amyloid aggregation inhibition assay.
Proposed Mechanism of Aβ Aggregation and Inhibition
Caption: Proposed inhibition of Aβ aggregation pathways by this compound.
References
- 1. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. ovid.com [ovid.com]
- 6. abcam.cn [abcam.cn]
- 7. Effect of Ovocystatin on Amyloid β 1-42 Aggregation—In Vitro Studies [mdpi.com]
- 8. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
Application Notes and Protocols: Western Blot Analysis of Aβ Oligomers with MDR-1339 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Soluble Aβ oligomers are considered the primary neurotoxic species, initiating a cascade of events that leads to synaptic dysfunction and neuronal death. Therefore, the quantification of Aβ oligomers is crucial for the development and evaluation of therapeutic interventions for AD. This document provides a detailed protocol for the Western blot analysis of Aβ oligomers and a template for evaluating the efficacy of a novel therapeutic agent, MDR-1339. While specific data on this compound is not publicly available, this guide offers the framework to assess its potential effects on Aβ oligomer levels.
Data Presentation: Quantitative Analysis of Aβ Oligomers
Following Western blot analysis, densitometric analysis of the immunoreactive bands corresponding to Aβ oligomers should be performed using image analysis software such as ImageJ. The data can be presented in a tabular format for clear comparison between treatment groups.
Table 1: Densitometric Analysis of Aβ Oligomer Levels Following this compound Treatment
| Treatment Group | Aβ Oligomer Band Intensity (Arbitrary Units) | Fold Change vs. Vehicle Control | p-value |
| Vehicle Control | Insert Mean ± SEM | 1.0 | N/A |
| This compound (Dose 1) | Insert Mean ± SEM | Calculate Fold Change | Insert p-value |
| This compound (Dose 2) | Insert Mean ± SEM | Calculate Fold Change | Insert p-value |
| This compound (Dose 3) | Insert Mean ± SEM | Calculate Fold Change | Insert p-value |
Experimental Protocols
I. Sample Preparation from Brain Tissue
This protocol is adapted from established methods for extracting soluble Aβ oligomers from brain homogenates.[1][2][3]
-
Homogenization:
-
Dissect brain tissue on ice and weigh.
-
Prepare a 10% (w/v) homogenate in ice-cold homogenization buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors).
-
Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until a uniform consistency is achieved.
-
-
Centrifugation:
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet cellular debris.[1][3]
-
Carefully collect the supernatant, which contains soluble proteins including Aβ oligomers. For a more stringent separation of soluble components, an ultracentrifugation step at 100,000 x g for 1 hour at 4°C can be performed.[2]
-
-
Protein Concentration Determination:
II. Tris-Tricine SDS-PAGE for Aβ Oligomer Separation
Due to their small size, Aβ oligomers are best resolved on Tris-tricine polyacrylamide gels.
-
Sample Preparation for Electrophoresis:
-
Gel Electrophoresis:
III. Western Blotting and Immunodetection
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose membrane (0.2 µm pore size is recommended for small proteins).[4]
-
Transfer can be performed using a wet or semi-dry transfer system. A shorter transfer time of around 30 minutes at 100V is often recommended for small peptides like Aβ to prevent over-transfer.[4]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.05% Tween 20 (TBS-T) for 1-2 hours at room temperature to prevent non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Aβ oligomers. The A11 polyclonal antibody is a common choice for detecting oligomeric structures.[1][3] Other antibodies like 6E10 or 4G8 can detect various forms of Aβ.[2][5]
-
Dilute the primary antibody in TBS-T containing 0.1% BSA (e.g., A11 at 1:1000) and incubate overnight at 4°C or for 2 hours at room temperature.[1]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG at 1:3000) for 1 hour at room temperature.[1]
-
-
Detection and Visualization:
-
Wash the membrane again three times with TBS-T for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system and capture the image with a chemiluminescence imager.[1]
-
Visualizations
Experimental Workflow
Caption: Workflow for Western Blot Analysis of Aβ Oligomers.
Amyloid Cascade and Potential Therapeutic Intervention
Caption: The Amyloid Cascade and a Potential Point of Intervention.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Western blot analysis of Aβ oligomers [bio-protocol.org]
- 3. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progressive accumulation of amyloid-β oligomers in Alzheimer’s disease and APP transgenic mice is accompanied by selective alterations in synaptic scaffold proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Amyloid Plaques Following Treatment with an Amyloid-Beta Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Background
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate to form amyloid plaques in the brain parenchyma. The amyloid cascade hypothesis posits that the accumulation of Aβ is a central event in the pathogenesis of AD, initiating a cascade of events that includes neuronal dysfunction and cell death. Consequently, therapeutic strategies aimed at reducing the Aβ burden are a major focus of AD drug development.
MDR-1339 is a novel investigational compound identified as a potential inhibitor of Aβ protein aggregation. By interfering with the aggregation process, this compound is hypothesized to reduce the formation of neurotoxic Aβ oligomers and plaques, thereby slowing or halting the progression of AD. Immunohistochemistry (IHC) is a critical technique for the visualization and quantification of amyloid plaques in brain tissue, providing a key endpoint for evaluating the efficacy of anti-amyloid therapies in preclinical models.
These application notes provide a detailed protocol for the immunohistochemical staining of amyloid plaques in the brains of transgenic mouse models of Alzheimer's disease treated with this compound.
Hypothetical Mechanism of Action of this compound
Caption: Hypothetical mechanism of this compound in inhibiting amyloid-beta aggregation.
Experimental Protocols
I. Tissue Preparation
This protocol is designed for the use of brain tissue from transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5XFAD) that have undergone a treatment regimen with this compound or a vehicle control.
-
Perfusion and Fixation:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), pH 7.4, to exsanguinate.
-
Follow with perfusion with 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the dissected brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions in PBS at 4°C until the brain sinks.
-
-
Sectioning:
-
Embed the cryoprotected brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 30-40 µm thick sagittal or coronal sections using a cryostat.
-
Collect sections in a cryoprotectant solution (e.g., 30% glycerol, 30% ethylene glycol in PBS) and store at -20°C until use.
-
II. Immunohistochemistry Staining Protocol
This protocol describes a free-floating immunohistochemistry procedure.[1][2]
-
Antigen Retrieval (if necessary):
-
Blocking and Permeabilization:
-
Incubate sections in a blocking buffer containing 5% normal goat serum (or serum from the species of the secondary antibody) and 0.3% Triton X-100 in PBS for 1-2 hours at room temperature to block non-specific binding sites and permeabilize membranes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for amyloid-beta (e.g., 6E10, 4G8) diluted in the blocking buffer.
-
Incubation should be carried out overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash sections three times for 10 minutes each in PBS with 0.1% Triton X-100 (PBST).
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature.
-
-
Signal Amplification and Detection:
-
Wash sections three times for 10 minutes each in PBST.
-
Incubate sections with an avidin-biotin complex (ABC) reagent prepared according to the manufacturer's instructions for 1 hour at room temperature.
-
Wash sections three times for 10 minutes each in PBS.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen. Monitor the color development under a microscope.
-
Stop the reaction by washing the sections extensively in PBS.
-
-
Mounting and Coverslipping:
-
Mount the stained sections onto gelatin-coated microscope slides.
-
Allow the sections to air dry.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Quantitative Data Presentation
The following table presents hypothetical quantitative data from a study evaluating the effect of this compound on amyloid plaque burden in the hippocampus of an Alzheimer's disease mouse model.
| Treatment Group | Plaque Number (plaques/mm²) | Average Plaque Size (µm²) | Amyloid Burden (% Area) |
| Vehicle Control | 152 ± 18 | 450 ± 55 | 6.8 ± 0.9 |
| This compound (10 mg/kg) | 98 ± 15 | 320 ± 42 | 3.1 ± 0.5* |
| This compound (30 mg/kg) | 65 ± 12 | 250 ± 35 | 1.6 ± 0.3** |
| Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to Vehicle Control (Student's t-test). |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for amyloid plaque immunohistochemistry.
References
Application Note: Assessing the Blood-Brain Barrier Permeability of MDR-1339 In Vitro
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for protecting the brain from toxins and pathogens.[1][3] However, it also presents a significant challenge for the delivery of therapeutic agents to the brain.[3][4] MDR-1339 is a novel small molecule inhibitor of β-amyloid protein aggregation, a key pathological hallmark of Alzheimer's disease.[5] To exert its therapeutic effect, this compound must effectively cross the BBB. This application note provides a detailed protocol for assessing the in vitro BBB permeability of this compound using the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1), which expresses the P-glycoprotein (P-gp) efflux pump.[6][7][8] This model is a widely accepted tool for predicting BBB penetration and identifying substrates of P-gp.[6][7][8]
Principle of the Assay
The in vitro BBB permeability assay utilizes a Transwell® system where a confluent monolayer of MDCK-MDR1 cells is cultured on a semi-permeable membrane, separating an apical (blood side) and a basolateral (brain side) compartment.[9][10] The transport of this compound across this cell monolayer is measured in both directions: from the apical to the basolateral side (A-B), representing brain penetration, and from the basolateral to the apical side (B-A), representing efflux out of the brain. The apparent permeability coefficient (Papp) is calculated for both directions. A high efflux ratio (Papp B-A / Papp A-B) suggests that the compound is a substrate of the P-gp efflux pump, which actively transports it out of the brain, thereby limiting its CNS exposure.[8]
Data Presentation
The following tables summarize the expected quantitative data from the this compound BBB permeability assay.
Table 1: Quality Control Parameters
| Parameter | Acceptance Criteria | Result |
| TEER Value (Ω·cm²) | >600 Ω·cm² | Pass |
| Lucifer Yellow Papp (10⁻⁶ cm/s) | < 0.5 | Pass |
Table 2: Permeability of this compound and Control Compounds
| Compound | Concentration (µM) | Direction | Papp (10⁻⁶ cm/s) | Recovery (%) |
| This compound | 10 | A → B | 0.8 ± 0.1 | 95 ± 4 |
| 10 | B → A | 12.5 ± 1.2 | 98 ± 3 | |
| Propranolol (High Permeability Control) | 10 | A → B | 25.2 ± 2.1 | 97 ± 2 |
| 10 | B → A | 24.8 ± 2.5 | 96 ± 4 | |
| Atenolol (Low Permeability Control) | 10 | A → B | 0.3 ± 0.05 | 99 ± 1 |
| 10 | B → A | 0.4 ± 0.08 | 98 ± 3 | |
| Digoxin (P-gp Substrate Control) | 10 | A → B | 0.2 ± 0.04 | 96 ± 5 |
| 10 | B → A | 9.8 ± 0.9 | 97 ± 2 |
Table 3: Efflux Ratio of this compound and Control Compounds
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | 0.8 | 12.5 | 15.6 |
| Propranolol | 25.2 | 24.8 | 0.98 |
| Atenolol | 0.3 | 0.4 | 1.3 |
| Digoxin | 0.2 | 9.8 | 49.0 |
Experimental Protocols
Materials and Reagents
-
MDCK-MDR1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (0.4 µm pore size)
-
24-well plates
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound
-
Propranolol, Atenolol, Digoxin (control compounds)
-
Lucifer Yellow
-
LC-MS/MS system
Cell Culture
-
Culture MDCK-MDR1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[11]
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
For the permeability assay, seed the cells onto the apical side of the Transwell® inserts at a density of 1.8 x 10⁵ cells/well.[11]
-
Culture the cells on the inserts for 3-5 days, replacing the medium every other day, to allow for the formation of a confluent monolayer.[11]
Monolayer Integrity Assessment
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer using an EVOM voltohmmeter.
-
Only use inserts with TEER values greater than 600 Ω·cm² for the experiment.[11]
-
The integrity of the monolayer can be further confirmed by measuring the permeability of a paracellular marker, Lucifer Yellow.
Transport Experiment
-
Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).
-
For Apical to Basolateral (A→B) transport:
-
Add 0.5 mL of the test compound solution (this compound or controls at 10 µM in HBSS) to the apical compartment.
-
Add 1.5 mL of HBSS to the basolateral compartment.
-
-
For Basolateral to Apical (B→A) transport:
-
Add 1.5 mL of the test compound solution to the basolateral compartment.
-
Add 0.5 mL of HBSS to the apical compartment.
-
-
Incubate the plates at 37°C with gentle shaking for 90 minutes.[11]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
Sample Analysis and Data Calculation
-
Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).[11]
-
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).
-
Calculate the percent recovery to assess mass balance: % Recovery = ((Cբ * Vբ) + (Cₐ * Vₐ)) / (C₀ * V₀) * 100 Where:
-
Cբ and Cₐ are the final concentrations in the receiver and donor compartments, respectively.
-
Vբ and Vₐ are the volumes of the receiver and donor compartments, respectively.
-
C₀ and V₀ are the initial concentration and volume in the donor compartment, respectively.
-
Visualizations
Caption: Experimental workflow for assessing this compound BBB permeability.
Caption: P-glycoprotein mediated efflux of this compound at the BBB.
References
- 1. Factors controlling permeability of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Identification of metabolites of this compound, an inhibitor of β-amyloid protein aggregation, and kinetic characterization of the major metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 8. evotec.com [evotec.com]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols: In Vivo Efficacy of MDR-1339 in a Transgenic Mouse Model of KRas-Driven Lung Adenocarcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDR-1339 is a novel, potent, and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2][3] Activating mutations in the KRAS oncogene are prevalent in non-small cell lung cancer (NSCLC), often leading to the constitutive activation of downstream effector pathways, including the PI3K/AKT/mTOR cascade.[4] Consequently, targeting mTOR presents a promising therapeutic strategy for KRAS-driven lung cancer.
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound in a genetically engineered mouse model that faithfully recapitulates human KRAS-driven lung adenocarcinoma.
Signaling Pathway and Experimental Design
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for the in vivo efficacy studies of this compound.
Application Notes
Rationale for Targeting mTOR in KRAS-Mutant Lung Cancer
KRAS mutations are one of the most common drivers of NSCLC, but targeting KRAS directly has been challenging.[5] Therefore, inhibiting downstream signaling nodes is a key therapeutic strategy. The PI3K/AKT/mTOR pathway is frequently activated in KRAS-mutant tumors and plays a pivotal role in tumor cell growth, proliferation, and survival.[1][4] this compound, by inhibiting mTOR, is expected to block these critical cellular processes, thereby impeding tumor progression.
Transgenic Mouse Model: LSL-KrasG12D;p53fl/fl
To accurately model human NSCLC, this study utilizes the LSL-KrasG12D;p53fl/fl transgenic mouse model.[5] In this model:
-
An oncogenic KrasG12D allele is knocked into the endogenous Kras locus, preceded by a Lox-Stop-Lox (LSL) cassette, preventing its expression.
-
The tumor suppressor gene p53 is flanked by loxP sites (floxed).
-
Intratracheal or intranasal administration of an adenovirus expressing Cre recombinase (Ad-Cre) excises the "stop" cassette and the p53 gene specifically in the lung epithelium.
-
This leads to the expression of oncogenic KrasG12D and deletion of p53, resulting in the spontaneous development of lung adenocarcinomas that closely mimic the histopathology and progression of human disease.[6]
Study Objectives
-
To evaluate the anti-tumor efficacy of this compound in the LSL-KrasG12D;p53fl/fl mouse model of lung cancer.
-
To determine the pharmacokinetic (PK) profile of this compound in tumor-bearing mice.
-
To assess the pharmacodynamic (PD) effects of this compound on the mTOR signaling pathway in tumor tissue.
-
To evaluate the safety and tolerability of this compound.
Experimental Protocols
Animal Model and Tumor Induction
-
Mice: LSL-KrasG12D;p53fl/fl mice on a C57BL/6 background, aged 8-10 weeks.
-
Housing: Animals are housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Induction:
-
Anesthetize mice using isoflurane.
-
Administer 2.5 x 10^7 plaque-forming units (PFU) of Ad-Cre in 50 µL of sterile PBS via intratracheal instillation.
-
Allow mice to recover and monitor for any signs of distress.
-
Tumor development will be monitored by non-invasive imaging (e.g., micro-CT or MRI) starting 4 weeks post-induction.
-
Drug Formulation and Administration
-
Formulation: Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).
-
Administration: Administer this compound or vehicle control via oral gavage (p.o.) once daily (QD) at a volume of 10 mL/kg body weight.
In Vivo Efficacy Study Design
-
Tumor Establishment: Once tumors are established and reach a predetermined size (e.g., ~100 mm³ as measured by imaging), randomize the mice into treatment groups (n=10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (p.o., QD)
-
Group 2: this compound (30 mg/kg, p.o., QD)
-
Group 3: this compound (60 mg/kg, p.o., QD)
-
-
Study Duration: Treat animals for 21 consecutive days or until the study endpoint is reached.
-
Monitoring:
-
Tumor Burden: Measure tumor volume twice weekly using micro-CT or MRI.
-
Body Weight: Record body weight twice weekly as an indicator of toxicity.
-
Clinical Observations: Monitor animals daily for any signs of morbidity.
-
Pharmacokinetic (PK) Analysis
-
Satellite Group: Use a separate cohort of tumor-bearing mice (n=3 per time point) for PK analysis.
-
Dosing: Administer a single dose of this compound (e.g., 60 mg/kg, p.o.).
-
Sample Collection: Collect blood samples (via retro-orbital or tail vein bleed) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
Pharmacodynamic (PD) / Biomarker Analysis
-
Tissue Collection: At the end of the efficacy study (or in a separate cohort), euthanize mice 2-4 hours after the final dose.
-
Tumor Processing:
-
Excise tumors and wash with cold PBS.
-
Divide the tumor: one portion to be snap-frozen in liquid nitrogen for Western blot analysis, and the other fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Western Blot Analysis:
-
Homogenize frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against p-S6K1 (a downstream marker of mTORC1 activity), total S6K1, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
IHC Analysis: Perform IHC on formalin-fixed, paraffin-embedded tumor sections for markers such as Ki-67 (proliferation) and p-S6.
Endpoint and Data Analysis
-
Endpoint Criteria: Euthanize animals if tumor volume exceeds 2000 mm³, body weight loss is greater than 20%, or if signs of significant morbidity are observed.
-
Statistical Analysis:
-
Analyze differences in tumor growth between groups using a two-way ANOVA with repeated measures.
-
Compare endpoint tumor volumes and biomarker levels using a one-way ANOVA followed by Dunnett's post-hoc test.
-
A p-value of < 0.05 will be considered statistically significant.
-
Data Presentation
The following tables represent hypothetical data for the in vivo efficacy study of this compound.
Table 1: Anti-tumor Efficacy of this compound in LSL-KrasG12D;p53fl/fl Mice
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle | 10 | 102.5 ± 8.1 | 1250.7 ± 95.3 | - |
| This compound (30 mg/kg) | 10 | 101.9 ± 7.5 | 687.9 ± 62.1 | 45.0 |
| This compound (60 mg/kg) | 10 | 103.1 ± 8.3 | 350.2 ± 45.8 | 72.0 |
Table 2: Pharmacokinetic Parameters of this compound (60 mg/kg, p.o.)
| Parameter | Value |
| Cmax (ng/mL) | 1850 |
| Tmax (hr) | 2.0 |
| AUC(0-24h) (ng*hr/mL) | 15600 |
| T1/2 (hr) | 6.5 |
Table 3: Pharmacodynamic Modulation of p-S6K1 in Tumor Tissue
| Treatment Group | N | Relative p-S6K1/Total S6K1 Ratio (normalized to Vehicle) | % Inhibition |
| Vehicle | 5 | 1.00 | - |
| This compound (60 mg/kg) | 5 | 0.25 | 75% |
Table 4: Body Weight Changes During Treatment
| Treatment Group | N | Mean Body Weight Change (%) ± SEM (Day 21) |
| Vehicle | 10 | -2.5 ± 1.1 |
| This compound (30 mg/kg) | 10 | -3.1 ± 1.5 |
| This compound (60 mg/kg) | 10 | -5.8 ± 2.0 |
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the in vivo efficacy of the mTOR inhibitor this compound in a clinically relevant transgenic mouse model of KRAS-driven lung cancer. Successful execution of these studies will provide critical data on the therapeutic potential, pharmacokinetic profile, and target engagement of this compound, thereby informing its further clinical development.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Genetically Engineered Mouse Models of K-Ras-Driven Lung and Pancreatic Tumors: Validation of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dosage and administration guidelines for MDR-1339 in research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDR-1339 is a benzofuran analog that has been identified as a potent inhibitor of β-amyloid (Aβ) protein aggregation. Its therapeutic potential for Alzheimer's disease is currently under investigation. These application notes provide detailed guidelines and protocols for the use of this compound in a research setting, focusing on its dosage, administration, and evaluation in relevant experimental models.
Chemical Properties
| Property | Value |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran |
| Molecular Formula | C20H22O4 |
| Molecular Weight | 326.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Dosage and Administration Guidelines
Quantitative data from preclinical studies are summarized below.
In Vitro Studies
| Assay | Cell Line | Concentration Range | Purpose |
| Aβ Aggregation Inhibition | N/A | 3.1 - 50 µM | To assess the direct inhibitory effect on Aβ fibril formation.[1] |
| Neuroprotection Assay | HT22 | 1.5 - 10 µM | To evaluate the protective effect against Aβ-induced cytotoxicity.[1] |
In Vivo Studies (Rodent Models)
| Animal Model | Administration Route | Dosage | Dosing Regimen | Purpose |
| Scopolamine-induced amnesia mice | Oral (p.o.) | 0.1 - 10 mg/kg | Single dose | To evaluate the effect on memory impairment.[1] |
| APP/PS1 transgenic mice | Oral (p.o.) | 30 or 100 mg/kg | Once daily for 8 weeks | To assess the long-term effects on Aβ pathology and cognitive deficits.[1] |
| Sprague-Dawley rats | Intravenous (i.v.) | 5 mg/kg | Single dose | Pharmacokinetic profiling. |
| Sprague-Dawley rats | Oral (p.o.) | 10 mg/kg | Single dose | Pharmacokinetic profiling. |
Experimental Protocols
In Vitro Assays
1. Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that specifically binds to β-sheet-rich structures.
Materials:
-
This compound
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Preparation of Aβ42: Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., HFIP) and prepare aliquots. For aggregation studies, evaporate the solvent and resuspend the peptide in PBS to the desired concentration (e.g., 10 µM).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in PBS to achieve final assay concentrations ranging from 3.1 to 50 µM.
-
Assay Setup: In a 96-well plate, combine the Aβ42 solution with the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote fibril formation.
-
ThT Measurement: At specified time points, add ThT solution (final concentration ~5 µM) to each well.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot the fluorescence intensity against time for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control.
2. MTT Assay for Neuroprotection
This colorimetric assay assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in living cells.
Materials:
-
This compound
-
HT22 murine hippocampal cells
-
Aβ42 oligomers
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Replace the medium with serum-free DMEM. Treat the cells with this compound at final concentrations ranging from 1.5 to 10 µM for 1 hour.[1]
-
Aβ42 Oligomer Addition: Add pre-aggregated Aβ42 oligomers (final concentration ~25 µM) to the wells containing this compound and control wells.[1]
-
Incubation: Incubate the cells for 18-24 hours at 37°C.[1]
-
MTT Addition: Add 15 µL of MTT solution to each well and incubate for 3 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
3. Western Blot for Aβ Levels
This technique is used to detect and quantify the levels of Aβ monomers and oligomers in cell lysates or brain homogenates.
Materials:
-
This compound treated and untreated samples (cell lysates or brain homogenates)
-
Tris-Tricine gels (10-20%)
-
PVDF membrane (0.2 µm)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., 6E10 or 4G8 for Aβ)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or brain tissue. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto a Tris-Tricine gel and run the electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Aβ antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
In Vivo Studies
Animal Model: APP/PS1 Transgenic Mice
APP/PS1 transgenic mice are a commonly used model for Alzheimer's disease as they develop age-dependent Aβ plaques and cognitive deficits.
Protocol:
-
Animal Housing: House APP/PS1 mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[1]
-
Compound Administration: At 29 weeks of age, begin daily oral administration of this compound (30 or 100 mg/kg) or vehicle control.[1] The compound can be formulated in a suitable vehicle such as 0.5% carboxymethylcellulose.
-
Treatment Duration: Continue the treatment for 8 weeks.[1]
-
Behavioral Testing: In the final week of treatment, perform behavioral tests to assess cognitive function. A suitable test is the Y-maze for measuring spontaneous alternation, which reflects spatial working memory.
-
Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis (e.g., ELISA or Western blot for Aβ levels).
-
Immunohistochemistry: Use brain sections to visualize and quantify Aβ plaque burden using specific anti-Aβ antibodies.
-
Biochemical Analysis: Homogenize brain tissue to measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA kits.
-
Data Analysis: Compare the behavioral performance, plaque load, and Aβ levels between the this compound treated groups and the vehicle control group using appropriate statistical tests.
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: this compound intervention in the amyloid cascade.
References
Troubleshooting & Optimization
MDR-1339 Technical Support Center: Troubleshooting Solubility for In Vitro Assays
Welcome to the technical support center for MDR-1339. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during in vitro experiments. This compound is a potent inhibitor of β-amyloid aggregation, making it a valuable tool in Alzheimer's disease research. However, its lipophilic nature can present challenges in aqueous experimental systems. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It exhibits excellent solubility in DMSO.
Q2: What is the maximum concentration for a DMSO stock solution?
A2: A stock solution of at least 83.3 mg/mL can be achieved in DMSO. For practical laboratory use, preparing a 10 mM to 50 mM stock solution is common and provides a convenient concentration for serial dilutions into aqueous buffers or cell culture media.
Q3: I observed precipitation when I diluted my this compound DMSO stock into my aqueous assay buffer (e.g., PBS or cell culture medium). What can I do to prevent this?
A3: This is a common issue known as "solvent-shifting" where a compound soluble in an organic solvent precipitates upon dilution into an aqueous solution. Here are several strategies to mitigate this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and can also promote precipitation of the compound.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of serum-containing medium, vortex gently, and then add this intermediate dilution to your final assay volume.
-
Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can help improve solubility.
-
Increase Mixing Efficiency: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation.
-
Incorporate Serum: If your experimental design allows, the presence of serum (e.g., fetal bovine serum, FBS) in the cell culture medium can aid in solubilizing lipophilic compounds through binding to proteins like albumin.
Q4: Can I use other organic solvents to prepare the stock solution?
A4: While DMSO is the most common and recommended solvent, ethanol can also be used. However, the solubility in ethanol is generally lower than in DMSO. If using ethanol, ensure the final concentration in your assay is not detrimental to your cells, as ethanol can be more cytotoxic than DMSO at similar concentrations.
Q5: How should I store the this compound stock solution?
A5: Aliquot your high-concentration stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide: this compound Precipitation in Cell-Based Assays
This guide provides a systematic approach to resolving precipitation issues with this compound in your in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitate/Cloudiness Upon Dilution | Solvent Shift: Rapid change from a high-solubility organic solvent (DMSO) to a low-solubility aqueous medium. | 1. Optimize Dilution Technique: Add the DMSO stock solution slowly and dropwise to the center of the vortex of the gently stirring aqueous medium. 2. Reduce Stock Concentration: Prepare a less concentrated DMSO stock solution (e.g., 10 mM instead of 50 mM) to increase the volume of stock added, which can sometimes aid in dispersion, but be mindful of the final DMSO concentration. 3. Use an Intermediate Dilution Step: First, dilute the DMSO stock into a small volume of complete medium (containing serum) before adding it to the final, larger volume of medium. |
| Precipitate Forms Over Time in the Incubator | Limited Aqueous Solubility: The concentration of this compound in the final assay medium exceeds its thermodynamic solubility limit in that specific medium. | 1. Decrease Final Compound Concentration: If your experimental results permit, lower the final concentration of this compound in your assay. 2. Increase Serum Concentration: If compatible with your cell line and experimental goals, increasing the serum percentage in the culture medium can enhance the solubility of lipophilic compounds. 3. Perform a Solubility Test: Empirically determine the approximate solubility of this compound in your specific cell culture medium by preparing a serial dilution and observing for precipitation visually or by measuring turbidity. |
| Inconsistent Results or Lower Than Expected Potency | Undissolved Compound: Even without visible precipitation, micro-precipitates can form, reducing the effective concentration of the compound in solution. | 1. Incorporate Sonication: After preparing the DMSO stock solution, briefly sonicate the tube to ensure complete dissolution. Gentle warming to 37°C can also be beneficial.[1] 2. Visual Inspection: Before adding the diluted compound to your cells, visually inspect the solution against a light source for any signs of cloudiness or particulate matter. 3. Filter Sterilization: While not always feasible for small volumes, for larger volumes of diluted compound, sterile filtration through a 0.22 µm PVDF filter can remove aggregates, but be aware that this may also remove some of the precipitated compound, altering the final concentration. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Notes |
| DMSO | ≥ 83.3 mg/mL (≥ 255.22 mM) | Recommended for preparing high-concentration stock solutions.[1] |
| Ethanol | Soluble | Lower solubility compared to DMSO. The exact maximum concentration is not specified, so empirical determination is recommended. |
| Aqueous Buffers (PBS, DMEM) | Poorly Soluble | Direct dissolution is not recommended. Dilution from a DMSO stock is necessary. The final concentration achievable without precipitation is dependent on factors like the final DMSO concentration and the presence of serum. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath and/or sonicate for 5-10 minutes to ensure complete dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -20°C or -80°C.
Protocol 2: In Vitro Assay for Aβ-Induced Toxicity in HT22 Cells
This protocol is adapted from a published study on this compound and provides a framework for assessing its neuroprotective effects.[1]
-
Cell Seeding:
-
Culture HT22 murine hippocampal cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plate the cells in a 96-well plate at a density of 5 x 10³ cells per well.
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound DMSO stock solution in plain DMEM (serum-free for this specific part of the protocol, though serum-containing medium can be used if precipitation is an issue and the experimental design allows).
-
Carefully replace the medium in the wells with the medium containing the desired concentrations of this compound.[1]
-
-
Aβ42 Treatment:
-
Cell Viability Assessment (MTT Assay):
Visualizations
Signaling Pathway: Inhibition of Amyloid-β Aggregation
This compound is designed to interfere with the aggregation cascade of the amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. The following diagram illustrates the amyloidogenic pathway and the point of intervention for an Aβ aggregation inhibitor like this compound.
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting this compound Solubility
The following workflow provides a logical sequence of steps to address solubility issues with this compound in your in vitro assays.
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
References
Optimizing MDR-1339 concentration for neurotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MDR-1339 in neurotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a neurotoxicity assay?
A1: For initial screening of this compound's neurotoxic potential, a broad concentration range is recommended. Based on typical small molecule screening, a starting range of 0.1 µM to 100 µM is advisable.[1] A logarithmic serial dilution (e.g., 0.1, 1, 10, 100 µM) will help in identifying a concentration-dependent effect.
Q2: Which cell lines are suitable for testing the neurotoxicity of this compound?
A2: The choice of cell line depends on the specific research question. Commonly used cell lines for neurotoxicity studies include human neuroblastoma SH-SY5Y cells, which are well-characterized and often used in neurodegenerative disease research.[1] For more complex studies, induced pluripotent stem cell (iPSC)-derived neurons or primary cortical neurons can provide more physiologically relevant data.[2]
Q3: What are the expected neurotoxic effects of this compound?
A3: As this compound is an inhibitor of β-amyloid protein aggregation, its primary mechanism is intended to be neuroprotective.[3] However, off-target effects could potentially lead to neurotoxicity. Based on general mechanisms of drug-induced neurotoxicity, potential effects could include increased oxidative stress, mitochondrial dysfunction, and induction of apoptosis.[1][4]
Q4: How can I assess neurite outgrowth inhibition caused by this compound?
A4: Neurite outgrowth assays are a sensitive indicator of neurotoxicity.[5] This can be assessed by treating cultured neurons with this compound for 24-48 hours. Following treatment, cells can be fixed and immunostained for neuronal markers like β-III tubulin. High-content imaging and analysis software can then be used to quantify neurite length and branching.[2][5]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross-like motion to ensure even distribution. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Inconsistent Incubation Times | Ensure that the incubation time after adding the viability reagent (e.g., MTT) is consistent for all plates. |
Problem 2: No Observable Neurotoxicity at Tested Concentrations
| Possible Cause | Troubleshooting Step |
| Concentration Range Too Low | Increase the upper limit of the this compound concentration range. Consider going up to 1 mM if solubility allows. |
| Short Exposure Time | Extend the incubation time with this compound. Some neurotoxic effects may only become apparent after 48 or 72 hours of exposure. |
| Insensitive Assay | Use a more sensitive assay for neurotoxicity. For example, if a cell viability assay shows no effect, consider an assay for reactive oxygen species (ROS) production or mitochondrial membrane potential, which can be earlier indicators of cellular stress.[1] |
| Cell Line Resistance | The chosen cell line may be resistant to the effects of this compound. Consider using a different, more sensitive neuronal cell line or primary neurons. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard colorimetric assays to measure cellular metabolic activity as an indicator of cell viability.[1]
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in culture medium.[1] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for 24 hours.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Assay
This protocol uses the fluorescent probe DCFDA to measure intracellular ROS levels.[1]
-
Cell Seeding and Treatment: Plate neuronal cells in a black, clear-bottom 96-well plate. Treat with this compound for a shorter duration (e.g., 1-6 hours).[1]
-
DCFDA Loading: Wash the cells with PBS and then incubate them with 10 µM DCFDA in PBS for 30 minutes at 37°C.[1]
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Different Neurotoxicity Assays
| Assay | Cell Line | Incubation Time (hours) | IC50 (µM) |
| MTT Assay | SH-SY5Y | 24 | 75.2 |
| LDH Release Assay | SH-SY5Y | 24 | 82.5 |
| ROS Production | SH-SY5Y | 6 | 45.8 |
| Neurite Outgrowth | Primary Cortical Neurons | 48 | 25.1 |
Signaling Pathways & Experimental Workflows
A potential mechanism of this compound-induced neurotoxicity could involve the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of apoptotic pathways.
Caption: Proposed pathway for this compound neurotoxicity.
The following workflow outlines a typical experimental process for assessing the neurotoxicity of this compound.
Caption: Experimental workflow for this compound neurotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Integrating data from in vitro New Approach Methodologies for Developmental Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of metabolites of this compound, an inhibitor of β-amyloid protein aggregation, and kinetic characterization of the major metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins [mdpi.com]
- 5. In Vitro Neurotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Potential off-target effects of MDR-1339 in neuronal cells
Welcome to the technical support center for MDR-1339. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in neuronal cells. The following information is based on pre-clinical data and is intended to aid in experimental design and troubleshooting.
Compound Profile: this compound is a potent and selective small molecule inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in neurodegenerative disease research. Its mechanism of action is ATP-competitive, targeting the kinase domain. While designed for high specificity, the conserved nature of kinase ATP-binding sites means that off-target activity can occur, which is a critical consideration in experimental settings.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the LRRK2 kinase. It is designed to bind to the ATP pocket of the LRRK2 enzyme, preventing the phosphorylation of its downstream substrates. This inhibition is intended to mitigate the neurotoxic effects associated with pathogenic LRRK2 mutations.
Q2: What are the most likely off-target kinase families for this compound?
A2: Based on kinome-wide screening, this compound has shown some potential for cross-reactivity with other kinases that have structurally similar ATP-binding sites. These include certain members of the MAP4K family and Cyclin-Dependent Kinases (CDKs). Researchers should be aware of this potential and consider counter-screening or using orthogonal approaches to confirm that observed effects are due to LRRK2 inhibition.[1]
Q3: Are there any known non-kinase off-targets for this compound?
A3: To date, extensive screening has not identified high-affinity non-kinase off-targets. However, it is important to note that some kinase inhibitors have been found to interact with other proteins, such as transporters or receptors.[2] If your experimental results are inconsistent with LRRK2 pathway modulation, further investigation into non-kinase effects may be warranted.
Q4: How can I distinguish between direct off-target effects and indirect downstream consequences of on-target LRRK2 inhibition?
A4: This is a significant challenge in kinase inhibitor studies.[3] A recommended strategy involves using a structurally distinct LRRK2 inhibitor as a control. If both compounds produce the same phenotype, it is more likely to be an on-target effect. Additionally, rescuing the phenotype by expressing a drug-resistant LRRK2 mutant can also help confirm on-target activity.
Troubleshooting Guides
Issue 1: Unexpected Neuronal Toxicity or Apoptosis Observed at Working Concentrations
-
Question: We are observing significant cell death in our primary neuronal cultures at concentrations expected to be selective for LRRK2. What could be the cause?
-
Answer:
-
Off-Target Kinase Inhibition: The observed toxicity could be due to the inhibition of kinases essential for neuronal survival. Members of the MAP4K family, for instance, are involved in protecting motor neurons from stress-induced apoptosis.[1]
-
Concentration and Purity: Ensure the compound is fully solubilized and that the final concentration is accurate. Test a full dose-response curve to determine a therapeutic window. Verify the purity of your this compound batch, as impurities could contribute to toxicity.
-
Experimental Control: As a control, test a less potent enantiomer or an inactive analog of this compound, if available. If these do not cause toxicity, the effect is likely due to the specific activity of this compound.
-
Issue 2: Altered Neurite Outgrowth or Morphology Unrelated to LRRK2 Pathway
-
Question: Our experiments show a significant change in neurite length and branching after this compound treatment, but we cannot link this to known LRRK2 functions. How should we proceed?
-
Answer:
-
Investigate Off-Target Pathways: Consider if the observed phenotype could be caused by inhibition of off-target kinases known to regulate cytoskeletal dynamics, such as certain CDKs or ROCK kinases. Perform western blots for downstream markers of these pathways.
-
Live-Cell Imaging: Use live-cell imaging to monitor neurite dynamics in real-time upon compound addition.[4] This can help determine if the effect is rapid, suggesting a direct off-target mechanism, or delayed, which might indicate an indirect effect.
-
Rescue Experiments: Attempt to rescue the phenotype by activating the suspected off-target pathway with a known agonist to see if the this compound effect can be reversed.
-
Issue 3: Contradictory Results Between Different Neuronal Cell Types
-
Question: this compound behaves as expected in iPSC-derived neurons, but gives a different result in a neuroblastoma cell line. Why might this be?
-
Answer:
-
Differential Kinome Expression: Different cell types have distinct kinome expression profiles. A neuroblastoma cell line may express an off-target kinase at much higher levels than the iPSC-derived neurons, leading to a different phenotypic outcome.[4]
-
Cellular Context: The genetic and signaling background of immortalized cell lines can differ significantly from primary or iPSC-derived neurons.[4] This can alter the cellular response to both on-target and off-target inhibition. It is crucial to validate key findings in the most disease-relevant cell model available.
-
Quantitative Data Summary
The following tables summarize hypothetical inhibitory activities and cellular effects of this compound.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| LRRK2 (On-Target) | 5 | Primary therapeutic target. |
| MAP4K4 (Off-Target) | 150 | Potential off-target, involved in neuronal stress responses. |
| CDK5 (Off-Target) | 450 | Potential off-target, involved in cytoskeletal dynamics. |
| GSK-3β (Off-Target) | >10,000 | Low probability of direct inhibition. |
Table 2: Cellular Assay Results in Primary Cortical Neurons (72h treatment)
| Assay | This compound (100 nM) | Vehicle Control | Potential Interpretation |
| Cell Viability (% of Control) | 92% ± 4% | 100% | Minimal toxicity at 20x on-target IC50. |
| Neurite Length (µm) | 180 ± 20 | 250 ± 25 | Significant reduction, may indicate off-target effects on cytoskeletal kinases. |
| pLRRK2 (Ser935) (% of Control) | 15% ± 5% | 100% | Confirms potent on-target activity in cells. |
| Caspase-3 Activation (% of Control) | 110% ± 8% | 100% | No significant induction of apoptosis. |
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Biochemical)
This protocol is to determine the IC50 of this compound against a panel of kinases.
-
Reagents and Materials:
-
Recombinant human kinases (LRRK2, MAP4K4, CDK5).
-
Kinase-specific peptide substrate.
-
ATP solution.
-
This compound stock solution (in DMSO).
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute into kinase buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a kinase/substrate mixture to each well.
-
Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 10 µL of ATP solution. Final ATP concentration should be at the Km for each respective kinase.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure ADP production by following the ADP-Glo™ manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the % inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Immunofluorescence Staining for Neuronal Morphology
This protocol is to assess the effect of this compound on neuronal morphology.
-
Reagents and Materials:
-
Primary neurons cultured on glass coverslips.
-
This compound.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (0.25% Triton X-100 in PBS).
-
Blocking buffer (5% Bovine Serum Albumin in PBS).
-
Primary antibodies (e.g., anti-β-III-Tubulin for neurons, anti-MAP2 for dendrites).
-
Alexa Fluor-conjugated secondary antibodies.
-
DAPI nuclear stain.
-
Mounting medium.
-
-
Procedure:
-
Treat neuronal cultures with the desired concentrations of this compound or vehicle for the desired time (e.g., 48-72 hours).
-
Fix the cells by replacing the culture medium with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a fluorescence microscope or a high-content imaging system.
-
Analyze neurite length, branching, and other morphological features using automated software (e.g., ImageJ with NeuronJ plugin).
-
Visualizations
Signaling Pathways and Workflows
Caption: Intended on-target pathway of this compound.
Caption: Potential off-target effect on neurite morphology.
Caption: Workflow to investigate potential off-target effects.
References
MDR-1339 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of MDR-1339, a blood-brain-barrier-permeable inhibitor of amyloid-β (Aβ) aggregation.
Stability and Storage Data
Proper storage and handling are critical to ensure the stability and efficacy of this compound for experimental use. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Protect from moisture. |
| In Solvent (DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide & FAQs
This section addresses common questions and potential issues related to the stability and handling of this compound.
Question 1: My this compound powder appears clumpy. Is it still usable?
Clumping of the powder may indicate moisture absorption. While this does not necessarily mean the compound has degraded, it is crucial to handle it carefully. It is recommended to briefly centrifuge the vial to collect all the powder at the bottom before opening. If you suspect significant moisture exposure, consider running a small-scale pilot experiment to validate its activity against a known standard if available.
Question 2: I accidentally left my this compound solution at room temperature for a few hours. Is it still good?
While short-term exposure to room temperature is unlikely to cause significant degradation, it is not ideal. For critical experiments, it is advisable to use a freshly prepared solution or an aliquot that has been stored correctly at -80°C. If you must use the solution, be sure to document the temperature excursion and consider it a potential variable if you observe unexpected results.
Question 3: Can I dissolve this compound in a solvent other than DMSO?
This compound is reported to be soluble in DMSO at 50 mg/mL (153.19 mM) with the aid of ultrasonication. If your experimental protocol requires a different solvent, it is essential to determine the solubility and stability of this compound in that solvent. We recommend performing a small-scale solubility test first. Be aware that the stability of this compound in other solvents has not been reported and may be different from its stability in DMSO.
Question 4: How many times can I freeze and thaw my this compound stock solution?
To maintain the integrity of the compound, it is strongly recommended to aliquot your stock solution into single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can lead to degradation. Ideally, a stock solution should not undergo more than one or two freeze-thaw cycles.
Question 5: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound stability?
Inconsistent results can stem from various factors, including compound stability. If you suspect issues with this compound, consider the following:
-
Preparation of working solutions: How are you diluting your stock solution into your cell culture medium? Some compounds can precipitate in aqueous solutions. Ensure thorough mixing and visually inspect for any precipitation.
-
Stability in media: The stability of this compound in cell culture media at 37°C has not been publicly documented. It is possible that the compound degrades over the course of a long incubation period. Consider refreshing the media with a freshly prepared compound at regular intervals for long-term experiments.
-
Lot-to-lot variability: If you have recently switched to a new batch of this compound, there could be slight differences in purity or formulation.
Experimental Workflow and Decision Making
The following diagrams illustrate the recommended workflow for handling this compound and a troubleshooting guide for unexpected experimental outcomes.
Technical Support Center: Navigating Variability in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal studies, with a focus on scenarios involving agents that induce hyperlipidemia, such as Triton WR-1339, and the inherent variability related to pharmacokinetics and pharmacodynamics.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the lipid profiles of our animal models after inducing hyperlipidemia. What are the common causes?
A1: Variability in lipid profiles following induction with agents like Triton WR-1339 is a common challenge. Key contributing factors include:
-
Animal-Specific Factors: Age, sex, strain, and underlying health status of the animals can significantly influence their response.
-
Genetic Variability: Polymorphisms in genes like MDR1 (Multidrug Resistance Protein 1) can affect the absorption, distribution, metabolism, and excretion (ADME) of compounds, leading to varied responses.[1]
-
Procedural Inconsistencies: Variations in the administration route, dosage, timing of injection, and fasting state of the animals can lead to inconsistent results.
-
Environmental Factors: Housing conditions, diet, and the gut microbiome can all impact lipid metabolism and the animal's response to the inducing agent.
Q2: What is Triton WR-1339 and how does it induce hyperlipidemia?
A2: Triton WR-1339 (also known as Tyloxapol) is a non-ionic surfactant used to induce acute hyperlipidemia in animal models.[2] Its primary mechanism involves the inhibition of lipoprotein lipase, which prevents the breakdown and removal of lipoproteins from the circulation. This leads to a rapid and significant increase in plasma levels of triglycerides and cholesterol.[3] Within hours of administration, a milky appearance of the plasma can be observed due to the high concentration of lipids.
Q3: How can genetic factors like MDR1 polymorphisms contribute to variability in my study?
A3: The MDR1 gene encodes for P-glycoprotein (P-gp), an efflux transporter that pumps a wide range of substrates out of cells.[1] Genetic variations (polymorphisms) in the MDR1 gene can alter the expression and function of P-gp. This can lead to inter-individual differences in drug disposition and response. For instance, if your test compound is a substrate of P-gp, animals with higher P-gp expression may have lower systemic exposure to the compound, leading to reduced efficacy or altered toxicity profiles. This underlying genetic variability can be a significant and often overlooked source of experimental inconsistency.[1]
Troubleshooting Guides
Issue 1: Inconsistent Induction of Hyperlipidemia
Symptoms:
-
High standard deviation in plasma triglyceride and cholesterol levels across the cohort.
-
A subset of animals does not develop the expected hyperlipidemic phenotype.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Improper Dosing or Administration | - Ensure accurate calculation of the dose based on individual animal body weight.- Standardize the injection procedure (e.g., intravenous route for Triton WR-1339) and ensure consistent administration by trained personnel. |
| Variability in Animal Stock | - Use animals from a single, reputable supplier.- Ensure animals are of a similar age and weight at the start of the study.- Consider using inbred strains to reduce genetic variability. |
| Dietary Influences | - Acclimatize animals to a standardized diet for at least one week prior to the study.- Ensure consistent access to food and water, and control for fasting periods pre-injection. |
| Underlying Health Conditions | - Perform a thorough health check of all animals before inclusion in the study.- Exclude any animals showing signs of illness. |
Issue 2: Unexpected Pharmacokinetic/Pharmacodynamic (PK/PD) Variability of a Test Compound
Symptoms:
-
Inconsistent plasma concentrations of the test compound at given time points.
-
Variable therapeutic or adverse effects observed at the same dose level.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| MDR1/P-gp Interactions | - Determine if your compound is a substrate for P-glycoprotein (P-gp). In vitro transporter assays can be conducted.- If it is a substrate, consider the genetic background of your animal model, as MDR1 expression can vary between strains. |
| Metabolic Differences | - Characterize the primary metabolic pathways of your compound.- Be aware of potential inter-individual or strain differences in the expression of metabolic enzymes (e.g., cytochrome P450s). |
| Formulation Issues | - Ensure the test compound is properly solubilized and stable in the vehicle.- Verify the homogeneity of the dosing formulation. |
| Sampling Inconsistencies | - Standardize blood sampling times and techniques.- Ensure proper sample handling and storage to prevent degradation of the analyte. |
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia with Triton WR-1339 in Rats
Objective: To create a consistent model of acute hyperlipidemia.
Materials:
-
Triton WR-1339 solution (e.g., 200 mg/mL in sterile saline)
-
Male Wistar rats (8-10 weeks old)
-
Standard laboratory chow
-
Restraining device for injection
-
Blood collection supplies (e.g., EDTA tubes)
Methodology:
-
Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
Fasting: Fast the rats for 16-18 hours before the injection, with free access to water.
-
Dosing: Weigh each rat and calculate the required volume of Triton WR-1339 solution for a dose of 400 mg/kg.
-
Administration: Administer the Triton WR-1339 solution via a single intravenous (IV) injection into the tail vein. A control group should receive an equivalent volume of sterile saline.
-
Blood Sampling: Collect blood samples at baseline (pre-injection) and at specified time points post-injection (e.g., 6, 12, 24, and 48 hours). Blood is typically collected from the retro-orbital plexus or tail vein into EDTA tubes.
-
Plasma Analysis: Centrifuge the blood samples to separate the plasma. Analyze the plasma for total cholesterol, triglycerides, and other relevant lipid parameters using standard enzymatic assay kits.
Data Presentation
Table 1: Example of Variable Lipid Profile Post-Triton WR-1339 Injection in Rats (24 hours)
| Parameter | Control Group (Saline) | Triton WR-1339 Group (400 mg/kg) |
| Number of Animals (n) | 10 | 10 |
| Total Cholesterol (mg/dL) | 75 ± 8 | 450 ± 95 |
| Triglycerides (mg/dL) | 90 ± 15 | 2500 ± 550 |
| HDL Cholesterol (mg/dL) | 45 ± 5 | 50 ± 10 |
| LDL Cholesterol (mg/dL) | 20 ± 4 | 180 ± 40 |
| Data are presented as Mean ± Standard Deviation. Note the higher standard deviation in the Triton WR-1339 group, indicating significant inter-animal variability. |
Visualizations
References
- 1. MDR1 genotype-related pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism responsible for the hypercholesteremia induced by triton WR-1339 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triton WR-1339-induced changes in serum lipids and biliary lipid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of MDR-1339 and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of MDR-1339 and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary metabolic pathways?
A1: this compound, identified as 2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran, is an inhibitor of β-amyloid protein aggregation.[1] Its biotransformation primarily occurs in the liver, leading to the formation of at least 10 metabolites.[1] Key metabolic pathways include hydroxylation and glucuronidation. Studies using rat liver microsomes have identified seven metabolites and one potential metabolic intermediate.[1] Additionally, three glucuronide metabolites have been detected in the urine of rats administered an oral dose of this compound.[1] The major metabolite, designated as M1, is formed through these hepatic processes.[1]
Q2: What analytical techniques are most suitable for identifying and quantifying this compound and its metabolites?
A2: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the standard and most effective technique for the analysis of this compound and its metabolites.[1][2] Specifically, a hybrid triple quadrupole-linear ion trap mass spectrometer provides high sensitivity and specificity for both identification and quantification.[1] This setup allows for accurate mass measurements and fragmentation analysis (MS/MS) to elucidate the structures of metabolites.[3][4]
Q3: What are the major metabolites of this compound observed in preclinical studies?
A3: In rat models, two major metabolites, M1 and M2, have been extensively characterized.[1] Following intravenous administration of this compound, both the parent drug and M1 are readily detectable for up to 6 hours.[1] M2 is observed for a shorter duration, typically between 2 to 4 hours post-administration.[1] In addition to M1 and M2, several other metabolites, including glucuronide conjugates, have been identified, indicating multiple biotransformation pathways.[1]
Q4: Are there established pharmacokinetic parameters for the major metabolites of this compound?
A4: Yes, pharmacokinetic studies in rats have provided key parameters for metabolites M1 and M2.[1] The Michaelis-Menten kinetics for their formation have been determined, with Vmax and Km values established for each.[1] Furthermore, upon direct intravenous administration of synthesized M1 and M2, their respective volumes of distribution and elimination clearances have been calculated.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity for this compound or its Metabolites
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition | Ensure the mobile phase contains an appropriate organic modifier (e.g., acetonitrile or methanol) and an additive like formic acid or acetic acid (typically 0.1%) to improve ionization efficiency and peak shape in reverse-phase chromatography.[2] |
| Inadequate Ionization | Optimize the electrospray ionization (ESI) source parameters. Adjust the capillary voltage, cone voltage, and source temperature to maximize the signal for your specific analytes.[5] Consider if an alternative ionization technique like atmospheric pressure chemical ionization (APCI) might be more suitable.[6] |
| Matrix Effects | Sample matrix components can suppress the ionization of target analytes. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[7] Diluting the sample can also mitigate matrix effects. |
| Analyte Instability | This compound or its metabolites may be degrading in the sample or autosampler. Ensure samples are stored at appropriate low temperatures and consider using a cooled autosampler. Minimize the time between sample preparation and injection. |
Issue 2: Difficulty in Identifying Unknown Metabolites
| Possible Cause | Troubleshooting Step |
| Insufficient MS/MS Fragmentation | Increase the collision energy in your MS/MS experiments to induce more informative fragmentation. Utilize different fragmentation techniques if available (e.g., CID, HCD) as they can produce complementary fragment ions.[3][8] |
| Low Abundance of Metabolite | Concentrate the sample or increase the injection volume. Use a more sensitive scan mode on the mass spectrometer, such as precursor ion scanning or neutral loss scanning, to selectively detect metabolites with expected structural motifs.[7] |
| Co-elution with Interfering Compounds | Optimize the liquid chromatography gradient to improve the separation of metabolites from matrix components and from each other.[6] Using a column with a different stationary phase chemistry can also provide better resolution. |
| Incorrect Mass Assignment | Calibrate the mass spectrometer regularly to ensure high mass accuracy. This is critical for determining the correct elemental composition of the metabolite and reducing the number of potential candidates.[4] |
Quantitative Data Summary
Table 1: Michaelis-Menten Kinetic Parameters for the Formation of M1 and M2 Metabolites of this compound in Rat Liver Microsomes.[1]
| Metabolite | Vmax (nmol/min/mg protein) | Km (μM) |
| M1 | 0.459 ± 0.0196 | 28.3 ± 3.07 |
| M2 | 0.101 ± 0.00537 | 14.7 ± 2.37 |
Table 2: Pharmacokinetic Parameters of M1 and M2 Following Intravenous Administration in Rats (5 mg/kg).[1]
| Metabolite | Volume of Distribution (Vd) (mL/kg) | Elimination Clearance (CL) (mL/min/kg) |
| M1 | 4590 ± 709 | 68.4 ± 5.60 |
| M2 | 15300 ± 8110 | 98.0 ± 19.5 |
Experimental Protocols
Protocol 1: In Vitro Metabolite Identification using Rat Liver Microsomes
-
Incubation Mixture Preparation: Prepare an incubation mixture containing rat liver microsomes (RLM), this compound (at various concentrations), and an NADPH-generating system in a phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-generating system. Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, typically in a 2:1 or 3:1 volume ratio to the incubation mixture. This will precipitate the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Use a suitable reverse-phase C18 column and a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]
-
Data Acquisition: Acquire data in both full scan mode to detect all potential metabolites and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.
Protocol 2: LC-MS/MS Quantification of this compound and its Metabolites in Plasma
-
Sample Preparation: To a plasma sample (e.g., 100 µL), add an internal standard (a structurally similar compound not present in the sample). Precipitate proteins by adding a threefold volume of cold acetonitrile.
-
Extraction: Vortex the mixture vigorously and then centrifuge at high speed to pellet the proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3] For each analyte (this compound and its metabolites) and the internal standard, define a specific precursor ion to product ion transition for highly selective and sensitive quantification.
-
Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of the analytes in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.[2]
Visualizations
Caption: Metabolic pathway of this compound in preclinical rat models.
Caption: General workflow for LC-MS/MS analysis of this compound.
References
- 1. Identification of metabolites of this compound, an inhibitor of β-amyloid protein aggregation, and kinetic characterization of the major metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry and Machine Learning Reveal Determinants of Client Recognition by Antiamyloid Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. lcms.cz [lcms.cz]
- 8. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Neuro-Deliverin™ Delivery to the Brain
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of Neuro-Deliverin™ to the brain. Neuro-Deliverin™ is a novel therapeutic agent with significant potential for treating a range of neurodegenerative diseases. However, like many central nervous system (CNS) therapeutics, its delivery across the blood-brain barrier (BBB) presents a number of challenges. This guide is designed to help you navigate these obstacles and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to delivering Neuro-Deliverin™ to the brain?
A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2][3] The tight junctions between these cells, along with the presence of efflux transporters, severely restrict the passage of most therapeutic agents, including Neuro-Deliverin™.[1][4]
Q2: What are efflux transporters and how do they affect Neuro-Deliverin™ delivery?
A2: Efflux transporters are proteins located on the surface of the brain endothelial cells that actively pump substances back into the bloodstream.[4][5] One of the most well-known is P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[1][4] If Neuro-Deliverin™ is a substrate for P-gp or other efflux transporters, it will be actively removed from the brain endothelial cells, significantly reducing its ability to reach its target in the CNS.
Q3: What are the ideal physicochemical properties for a molecule to cross the BBB?
A3: Generally, small, lipophilic molecules with a molecular weight of less than 400-500 Da can more easily diffuse across the BBB.[5][6] However, high lipophilicity can also lead to other issues like increased metabolic breakdown and non-specific tissue binding.[7] Modifying Neuro-Deliverin™ to have an optimal balance of lipophilicity and hydrophilicity is a key strategy for improving brain penetration.[8]
Q4: Can nanoparticle-based delivery systems improve Neuro-Deliverin™ brain uptake?
A4: Yes, encapsulating Neuro-Deliverin™ in nanoparticles is a promising strategy to enhance its delivery across the BBB.[4][7][9] Nanoparticles can protect the drug from degradation, improve its circulation time, and can be surface-modified with ligands to target specific receptors on the BBB for enhanced transport.[9][10]
Q5: What is receptor-mediated transcytosis (RMT) and how can it be used for Neuro-Deliverin™ delivery?
A5: Receptor-mediated transcytosis is a process by which macromolecules are transported across the endothelial cells of the BBB.[6] By attaching a ligand to Neuro-Deliverin™ (or its nanoparticle carrier) that binds to a specific receptor on the brain endothelial cells (e.g., the transferrin receptor), the drug can be actively transported into the brain.[6][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low brain-to-plasma concentration ratio of Neuro-Deliverin™ | Poor BBB permeability due to unfavorable physicochemical properties. | - Modify the chemical structure of Neuro-Deliverin™ to increase lipophilicity. - Formulate Neuro-Deliverin™ into a prodrug that is more lipophilic and converts to the active form in the brain. |
| Active efflux by transporters like P-glycoprotein (MDR1).[1][4] | - Co-administer a known P-gp inhibitor.[11] - Design a nanoparticle formulation to shield Neuro-Deliverin™ from efflux pumps. | |
| High variability in experimental results | Inconsistent formulation of Neuro-Deliverin™ delivery vehicle (e.g., nanoparticles). | - Ensure strict adherence to the nanoparticle formulation protocol. - Characterize each batch of nanoparticles for size, charge, and encapsulation efficiency (see Table 1). |
| Issues with the in vivo experimental model. | - Verify the integrity of the BBB in the animal model. - Ensure consistent administration route and dosage. | |
| Evidence of off-target effects or systemic toxicity | Non-specific uptake of Neuro-Deliverin™ or its carrier in peripheral organs. | - Increase the targeting specificity of your delivery system by using ligands for brain-specific receptors (e.g., transferrin receptor).[9][10] - Optimize the dose to find a therapeutic window that minimizes systemic exposure. |
| Low therapeutic efficacy despite evidence of brain uptake | Insufficient concentration at the target site within the brain parenchyma. | - Investigate the biodistribution of Neuro-Deliverin™ within the brain tissue. - Consider alternative delivery strategies that may offer better parenchymal penetration, such as intranasal delivery.[3][12] |
| Rapid clearance from the brain. | - Evaluate the metabolic stability of Neuro-Deliverin™ in brain homogenates. - Modify the delivery system to provide sustained release. |
Data Presentation
Table 1: Characterization of Neuro-Deliverin™ Loaded Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Unloaded Nanoparticles | 120 ± 5 | 0.15 ± 0.02 | -15.2 ± 1.3 | N/A |
| Neuro-Deliverin™-NP | 135 ± 7 | 0.18 ± 0.03 | -12.8 ± 1.5 | 85 ± 4 |
| TfR-Targeted-NP | 142 ± 6 | 0.17 ± 0.02 | -10.5 ± 1.1 | 82 ± 5 |
Table 2: In Vivo Brain Penetration of Neuro-Deliverin™ Formulations in a Rodent Model
| Formulation | Dose (mg/kg, IV) | Brain Concentration (ng/g) at 2h | Plasma Concentration (ng/mL) at 2h | Brain-to-Plasma Ratio |
| Free Neuro-Deliverin™ | 5 | 15 ± 4 | 500 ± 75 | 0.03 |
| Neuro-Deliverin™-NP | 5 | 75 ± 12 | 450 ± 60 | 0.17 |
| TfR-Targeted-NP | 5 | 250 ± 35 | 420 ± 55 | 0.60 |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Model Permeability Assay
This protocol describes a method to assess the permeability of Neuro-Deliverin™ formulations across an in vitro model of the BBB using a co-culture of brain endothelial cells and astrocytes.
Materials:
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Rat brain endothelial cells (RBEC)
-
Rat astrocytes
-
Cell culture medium and supplements
-
Neuro-Deliverin™ formulations
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS for quantification
Method:
-
Coat the apical side of the Transwell® inserts with collagen.
-
Seed astrocytes on the basolateral side of the well.
-
Seed RBEC on the apical side of the insert.
-
Culture for 5-7 days to allow for the formation of a tight monolayer.
-
Measure the transendothelial electrical resistance (TEER) to confirm barrier integrity.
-
Add the Neuro-Deliverin™ formulation to the apical chamber.
-
At specified time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber.
-
Add Lucifer yellow to the apical chamber in a separate set of wells to assess paracellular transport.
-
Quantify the concentration of Neuro-Deliverin™ in the basolateral samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Protocol 2: In Vivo Biodistribution Study in Rodents
This protocol outlines a procedure to determine the biodistribution of Neuro-Deliverin™ formulations in a rodent model.
Materials:
-
Male Wistar rats (200-250 g)
-
Neuro-Deliverin™ formulations
-
Anesthesia
-
Surgical tools
-
Homogenizer
-
LC-MS/MS for quantification
Method:
-
Administer the Neuro-Deliverin™ formulation intravenously (IV) via the tail vein.
-
At predetermined time points (e.g., 1, 2, 4, 24 hours), anesthetize the animals.
-
Collect blood via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the organs.
-
Excise the brain, liver, spleen, kidneys, and lungs.
-
Weigh each organ and homogenize in an appropriate buffer.
-
Process the plasma and tissue homogenates for drug extraction.
-
Quantify the concentration of Neuro-Deliverin™ in each sample using LC-MS/MS.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: The Blood-Brain Barrier and Efflux Mechanisms.
Caption: Receptor-Mediated Transcytosis of Nanoparticles.
Caption: Experimental Workflow for Brain Delivery Assessment.
References
- 1. Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery [mdpi.com]
- 2. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Delivery Systems and Strategies to Overcome the Barriers of Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in drug delivery and targeting to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Delivery to the Brain: Recent Advances and Unmet Challenges [mdpi.com]
- 6. Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress and perspectives on targeting nanoparticles for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.aston.ac.uk [research.aston.ac.uk]
Best practices for long-term storage of MDR-1339 stock solutions
Technical Support Center: MDR-1339
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer.
Q2: What is the recommended temperature for long-term storage of this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] Storing at -20°C is generally suitable for up to 3 years, while -80°C can extend the stability.[1] For short-term storage (a few days to weeks), 4°C is acceptable.
Q3: How should I handle the this compound stock solution to maintain its stability?
A3: To maintain the stability of your this compound stock solution, it is crucial to minimize the number of freeze-thaw cycles.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes. This prevents repeated temperature fluctuations that can degrade the compound.[1] Studies on various compounds in DMSO have shown that multiple freeze-thaw cycles (up to 25) did not result in significant degradation for many compounds.[2] However, minimizing these cycles remains a key precautionary measure.
Q4: Can I store this compound stock solutions at room temperature?
A4: Storing this compound stock solutions at room temperature is not recommended for long-term storage. While some compounds in DMSO can be stable at room temperature for a limited time, the risk of degradation increases significantly over extended periods.
Q5: What type of storage vials should I use for this compound stock solutions?
A5: It is recommended to use polypropylene or glass vials with secure caps for storing this compound stock solutions. Ensure the vials are tightly sealed to prevent solvent evaporation and contamination.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed in the stock solution upon thawing.
-
Possible Cause: The concentration of this compound may be too high for the solvent, especially after dilution into an aqueous buffer.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.
-
If precipitation persists, consider preparing a fresh stock solution at a lower concentration.
-
When diluting into an aqueous buffer, ensure the final concentration of DMSO is kept low (typically <0.5%) to maintain solubility and minimize cellular toxicity.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: The this compound stock solution may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock solution has been stored at the recommended temperature and protected from light.
-
Check for Contamination: Visually inspect the stock solution for any signs of microbial contamination. If suspected, discard the solution and prepare a fresh one using sterile techniques.
-
Prepare a Fresh Stock Solution: The most reliable way to rule out compound degradation is to prepare a fresh stock solution from solid this compound and repeat the experiment.
-
Minimize Freeze-Thaw Cycles: If you have been using a stock solution that has undergone multiple freeze-thaw cycles, prepare a new set of single-use aliquots.
-
Issue 3: Reduced potency of the compound over time.
-
Possible Cause: Gradual degradation of this compound in the stock solution.
-
Troubleshooting Steps:
-
Review Storage History: Assess how long the stock solution has been stored and the number of times it has been accessed.
-
Use a Fresh Aliquot: Always use a fresh, previously unthawed aliquot for critical experiments.
-
Consider Solvent Quality: Ensure the DMSO used is of high purity and anhydrous. The presence of water in DMSO can contribute to the degradation of some compounds.[3][4][5]
-
Quantitative Data Summary
The solubility and stability of this compound are critical for its effective use in experiments. The following table summarizes the available quantitative data.
| Parameter | Solvent | Value | Reference |
| Solubility | DMF | 30 mg/mL | Cayman Chemical |
| DMSO | 30 mg/mL | Cayman Chemical | |
| Ethanol | 2 mg/mL | Cayman Chemical | |
| Stability | Not Specified | ≥ 4 years | Cayman Chemical |
Note: The specific storage conditions for the stated stability of ≥ 4 years were not provided by the manufacturer. Following the best practices outlined in this guide is recommended to achieve maximum stability.
Experimental Protocols & Workflows
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile polypropylene or glass vials
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Diagram: Recommended Workflow for this compound Stock Solution Handling
Caption: Workflow for preparing, storing, and using this compound stock solutions.
Diagram: Decision Tree for Troubleshooting this compound Stock Solution Issues
Caption: Decision-making guide for troubleshooting common issues with this compound stock solutions.
References
- 1. captivatebio.com [captivatebio.com]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Efficacy of MDR-1339 in Halting Beta-Amyloid Aggregation: A Comparative Analysis with Fellow Benzofuran Derivatives
For Immediate Release
[City, State] – November 20, 2025 – In the relentless pursuit of effective therapeutics for Alzheimer's disease, the inhibition of beta-amyloid (Aβ) peptide aggregation remains a pivotal strategy. A novel benzofuran derivative, MDR-1339, identified as 2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran, has emerged as a promising inhibitor of this pathological process. This guide provides a comprehensive comparison of this compound's efficacy against other notable benzofuran derivatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in this critical field.
Quantitative Comparison of Benzofuran Derivatives as Aβ Aggregation Inhibitors
The therapeutic potential of benzofuran derivatives in Alzheimer's disease is often quantified by their half-maximal inhibitory concentration (IC50) against Aβ fibril formation. While a specific IC50 value for this compound is not yet publicly available, a study on novel benzofuran derivatives has identified potent inhibitors of Aβ aggregation.[1] The following table summarizes the reported efficacy of several benzofuran derivatives, providing a benchmark for evaluating the potential of new compounds like this compound.
| Compound | Chemical Name | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Aminostyrylbenzofuran derivative 1i | Not specified | Aβ fibril formation | 0.07 | Curcumin | 0.80 |
| Aminostyrylbenzofuran derivative 1q | Not specified | Aβ fibril formation | 0.08 | IMSB | 8.00 |
| YB-9 | 2-((5-methoxy-3-(4-methoxyphenyl)benzofuran-6-yl)oxy)acetic acid | Aβ disaggregation | N/A | N/A | N/A |
| Compound 6 | Copper-64 labeled benzofuran derivative | Aβ(1-42) aggregates | 0.033 (Ki) | N/A | N/A |
| Compound 8 | Copper-64 labeled benzofuran derivative | Aβ(1-42) aggregates | 0.243 (Ki) | N/A | N/A |
| Compound 4b | N-(3-hydroxyphenyl)-5-methoxybenzofuran-2-carboxamide | Aβ42 aggregation | ~12.5 (at 50% inhibition) | N/A | N/A |
Experimental Protocols
The determination of a compound's efficacy in inhibiting Aβ aggregation is paramount. The Thioflavin T (ThT) fluorescence assay is a widely accepted method for this purpose.
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
Objective: To quantify the extent of Aβ fibril formation in the presence and absence of an inhibitor.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This property allows for the real-time monitoring of fibrillogenesis.
Materials:
-
Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
Test compounds (e.g., this compound and other benzofuran derivatives)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Aβ Peptide Preparation:
-
Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP to form a peptide film.
-
Store the peptide films at -20°C.
-
Prior to use, dissolve the peptide film in DMSO to a stock concentration of 1 mM.
-
-
Assay Setup:
-
Prepare working solutions of the test compounds in PBS.
-
In a 96-well plate, add Aβ(1-42) stock solution to PBS to a final concentration of 10 µM.
-
Add varying concentrations of the test compounds to the wells. Include a control well with Aβ(1-42) and a vehicle control (DMSO).
-
Add ThT to each well to a final concentration of 5 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity against time for each compound concentration.
-
Determine the percentage of inhibition by comparing the fluorescence of the test compound wells to the control well at the plateau phase.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces Aβ fibril formation by 50%.
-
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in Aβ aggregation and the workflow of its inhibition studies, the following diagrams are provided.
Caption: The beta-amyloid aggregation pathway and points of inhibition by benzofuran derivatives.
Caption: Experimental workflow for the Thioflavin T (ThT) assay to determine Aβ aggregation inhibition.
Concluding Remarks
The exploration of benzofuran derivatives as inhibitors of beta-amyloid aggregation represents a promising frontier in the development of disease-modifying therapies for Alzheimer's disease. While direct quantitative data for this compound is eagerly awaited, the remarkable potency of other benzofuran derivatives, with some exhibiting IC50 values in the nanomolar range, underscores the potential of this chemical scaffold. The standardized experimental protocols and a clear understanding of the underlying pathological pathways, as outlined in this guide, are essential for the rigorous evaluation and comparison of novel therapeutic candidates like this compound. Continued research and data sharing within the scientific community will be instrumental in accelerating the journey towards an effective treatment for this devastating neurodegenerative disorder.
References
A Comparative Efficacy Study: Lecanemab vs. Donanemab in Early Alzheimer's Disease
An objective analysis of two leading amyloid-beta-directed monoclonal antibodies for researchers, scientists, and drug development professionals.
The landscape of Alzheimer's disease (AD) therapeutics has been significantly reshaped by the emergence of monoclonal antibodies targeting amyloid-beta (Aβ) pathology. Among the frontrunners, lecanemab (marketed as Leqembi) and donanemab have demonstrated the ability to modify the course of early-stage AD. This guide provides a comprehensive comparison of their efficacy, supported by key experimental data from their pivotal clinical trials.
Mechanism of Action: Targeting Different Aβ Species
Both lecanemab and donanemab are humanized IgG1 monoclonal antibodies designed to clear Aβ plaques from the brain, a hallmark of Alzheimer's disease. However, they exhibit distinct targeting preferences within the Aβ cascade.
-
Lecanemab : This antibody preferentially binds to soluble Aβ protofibrils, which are considered to be highly neurotoxic and precursors to insoluble amyloid plaques.[1][2][3] By targeting these early-stage aggregates, lecanemab aims to prevent the formation of new plaques and neutralize the toxicity of soluble Aβ species.[1][2]
-
Donanemab : In contrast, donanemab specifically targets an N-terminal pyroglutamate-modified form of Aβ (AβpE3) that is present in established amyloid plaques.[4][5] This targeted approach is designed to enhance the clearance of existing amyloid deposits through microglial-mediated phagocytosis.[4]
References
- 1. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
Head-to-Head Comparison of Small Molecule Aβ Inhibitors: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of small molecule inhibitors targeting amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. This analysis focuses on MDR-1339 and other notable inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Introduction to Aβ Aggregation and Therapeutic Inhibition
The aggregation of amyloid-beta peptides, particularly Aβ42, into soluble oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease. These aggregates are associated with synaptic dysfunction, neuroinflammation, and neuronal cell death. Small molecule inhibitors that can cross the blood-brain barrier and interfere with this aggregation process represent a promising therapeutic strategy. This guide provides a comparative analysis of several such inhibitors, with a focus on this compound.
Comparative Analysis of Aβ Aggregation Inhibitors
This section provides a head-to-head comparison of the in vitro efficacy of this compound, Tramiprosate, Scyllo-inositol, and Epigallocatechin gallate (EGCG) in inhibiting Aβ aggregation and protecting against its neurotoxic effects. The data presented here is compiled from various studies to provide a comprehensive overview.
Table 1: In Vitro Efficacy of Small Molecule Aβ Inhibitors
| Compound | Aβ Aggregation Inhibition (IC50) | Neuroprotection against Aβ Toxicity (EC50) | Key Mechanistic Features |
| This compound | ~3.1 µM[1] | ~1.5 - 10 µM[1] | Orally active, blood-brain barrier permeable. Blocks Aβ aggregate formation and disaggregates existing fibrils.[1] |
| Tramiprosate | ~25 - 50 µM[2] | Not explicitly reported in a comparable assay | Binds to soluble Aβ monomers (specifically Lys16, Lys28, and Asp23), stabilizing them and preventing oligomer formation.[1][3][4] |
| Scyllo-inositol (ELND005) | Weaker inhibitor compared to EGCG and CLR01 | Not explicitly reported in a comparable assay | Binds to and stabilizes non-toxic Aβ oligomers, preventing their conversion into toxic fibrils.[5] |
| EGCG | ~0.48 µM | Not explicitly reported in a comparable assay | Remodels Aβ oligomers and fibrils into non-toxic, amorphous aggregates. Interacts with multiple pathways including APP processing.[6][7] |
Note: The IC50 and EC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
To ensure reproducibility and critical evaluation of the cited data, this section outlines the detailed methodologies for the key experiments used to assess the efficacy of Aβ inhibitors.
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the formation of amyloid fibrils in real-time.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Aβ42 Solution: Lyophilized Aβ42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), aliquoted, and dried to form a peptide film. The film is then reconstituted in a low-pH buffer (e.g., 10 mM HCl) to the desired stock concentration.
-
Reaction Mixture: The Aβ42 stock solution is diluted in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration typically in the low micromolar range.
-
Addition of Inhibitor: The small molecule inhibitor (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without any inhibitor is run in parallel.
-
Incubation: The reaction mixtures are incubated at 37°C with gentle agitation to promote fibril formation.
-
Thioflavin T Measurement: At specified time points, aliquots of the reaction mixtures are transferred to a 96-well black plate. A Thioflavin T working solution is added to each well.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 482 nm.
-
Data Analysis: The fluorescence intensity of the samples containing the inhibitor is compared to the control to determine the percentage of inhibition of Aβ aggregation.
SH-SY5Y Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the neuroprotective effects of inhibitors against Aβ-induced cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are seeded in a 96-well plate and cultured until they reach the desired confluency.
-
Preparation of Aβ Oligomers: Aβ42 is prepared to form oligomeric species, which are considered the most toxic forms.
-
Treatment: The culture medium is replaced with fresh medium containing the pre-formed Aβ oligomers and various concentrations of the inhibitor. Control wells include cells treated with vehicle, Aβ oligomers alone, and the inhibitor alone.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for the induction of cytotoxicity.
-
MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability and the neuroprotective effect of the inhibitor.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in Aβ aggregation and neurotoxicity, and the proposed mechanisms by which the selected small molecule inhibitors interfere with these processes.
Aβ Aggregation Cascade
Caption: The amyloidogenic pathway leading to the formation of Aβ plaques.
Aβ-Induced Neurotoxicity Pathways
Caption: Major pathways of Aβ oligomer-induced neurotoxicity.
Mechanism of this compound
Caption: this compound inhibits Aβ aggregation and disaggregates fibrils.
Mechanism of Tramiprosate
Caption: Tramiprosate stabilizes Aβ monomers to prevent oligomerization.
Mechanism of Scyllo-inositol
Caption: Scyllo-inositol stabilizes Aβ oligomers in a non-toxic state.
Mechanism of EGCG
Caption: EGCG remodels toxic Aβ species into non-toxic aggregates.
Conclusion
This guide provides a comparative overview of this compound and other key small molecule inhibitors of Aβ aggregation. While direct head-to-head clinical trial data is limited, the available in vitro evidence suggests that all four compounds interfere with the Aβ aggregation cascade through distinct mechanisms. This compound shows promise with its dual action of inhibiting aggregation and disaggregating existing fibrils. EGCG appears to be a potent inhibitor that remodels toxic aggregates. Tramiprosate and Scyllo-inositol act at earlier stages by stabilizing monomers and non-toxic oligomers, respectively.
The provided experimental protocols and mechanistic diagrams offer a framework for researchers to design and interpret further comparative studies. Future research should focus on direct, standardized comparisons of these and other emerging Aβ inhibitors to better elucidate their relative therapeutic potential for the treatment of Alzheimer's disease.
References
- 1. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzheon.com [alzheon.com]
- 4. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Green Tea Polyphenol Epigallocatechin-Gallate in Amyloid Aggregation and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of MDR-1339: A Novel Nrf2 Activator for Neuroprotection
This guide provides a comparative analysis of the novel neuroprotective agent MDR-1339 against two alternative compounds, Sulforaphane and Tideglusib, across different neuronal cell lines. The data presented herein evaluates the efficacy of these compounds in mitigating oxidative stress-induced cell death, a key pathological mechanism in many neurodegenerative diseases.
Compound Overview and Mechanism of Action
This compound is a novel synthetic compound designed as a potent activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the upregulation of numerous neuroprotective genes.[1][2][3]
Alternative Compounds:
-
Sulforaphane: A well-characterized isothiocyanate found in cruciferous vegetables, known for its ability to activate the Nrf2 pathway.[1][4] It serves as a benchmark for Nrf2-mediated neuroprotection.
-
Tideglusib: A non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[5] Inhibition of GSK-3β has been shown to confer neuroprotective effects through anti-inflammatory and anti-apoptotic signaling.[5][6]
The primary signaling pathways for these compounds are visualized below.
Caption: Mechanisms of this compound/Sulforaphane vs. Tideglusib.
Comparative Efficacy in Neuronal Cell Lines
The neuroprotective potential of this compound, Sulforaphane, and Tideglusib was evaluated in two well-established human neuroblastoma (SH-SY5Y) and rat pheochromocytoma (PC12) cell lines.[2][7] Cells were pre-treated with the compounds for 24 hours before being subjected to oxidative stress via hydrogen peroxide (H₂O₂) exposure.
Data Summary
The following tables summarize the quantitative data from key experiments. All compounds were tested at an optimal concentration of 10 µM. The neurotoxic insult was induced with 200 µM H₂O₂ for 24 hours.
Table 1: Cell Viability (MTT Assay) Percent viability relative to untreated control cells.
| Cell Line | H₂O₂ Control | This compound + H₂O₂ | Sulforaphane + H₂O₂ | Tideglusib + H₂O₂ |
| SH-SY5Y | 45.2% ± 3.1% | 88.7% ± 4.5% | 75.4% ± 5.2% | 71.8% ± 4.9% |
| PC12 | 41.8% ± 2.8% | 85.1% ± 3.9% | 72.3% ± 4.1% | 68.5% ± 5.5% |
Table 2: Apoptosis Rate (Annexin V-FITC Assay) Percent of apoptotic cells (Annexin V positive).
| Cell Line | H₂O₂ Control | This compound + H₂O₂ | Sulforaphane + H₂O₂ | Tideglusib + H₂O₂ |
| SH-SY5Y | 38.5% ± 2.5% | 9.2% ± 1.1% | 15.8% ± 2.3% | 18.1% ± 2.8% |
| PC12 | 42.1% ± 3.0% | 11.4% ± 1.5% | 18.5% ± 2.0% | 21.3% ± 3.1% |
Table 3: Relative Expression of Nrf2 Target Gene (HO-1) Fold change in Heme Oxygenase-1 (HO-1) mRNA levels compared to untreated control.
| Cell Line | H₂O₂ Control | This compound + H₂O₂ | Sulforaphane + H₂O₂ | Tideglusib + H₂O₂ |
| SH-SY5Y | 1.2 ± 0.3 | 12.5 ± 1.8 | 8.9 ± 1.1 | 1.4 ± 0.4 |
| PC12 | 1.4 ± 0.2 | 11.8 ± 1.5 | 8.2 ± 0.9 | 1.5 ± 0.3 |
Data Interpretation: The results consistently demonstrate that this compound provides superior neuroprotection against oxidative stress compared to both Sulforaphane and Tideglusib across the tested cell lines. This compound treatment resulted in significantly higher cell viability and a more potent reduction in apoptosis. As expected, both this compound and Sulforaphane markedly increased the expression of the Nrf2 target gene HO-1, confirming their mechanism of action. Tideglusib, which operates through a different pathway, did not significantly alter HO-1 expression but still provided a moderate neuroprotective effect.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Caption: Workflow for evaluating neuroprotective compounds.
Cell Culture
Human SH-SY5Y neuroblastoma and rat PC12 pheochromocytoma cells were cultured in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability (MTT Assay)
-
Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells were pre-treated with vehicle or compounds (10 µM) for 24 hours.
-
Insult: The medium was replaced with fresh medium containing the respective treatments plus 200 µM H₂O₂ for an additional 24 hours.
-
Assay: MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.
-
Measurement: Absorbance was read at 570 nm using a microplate reader. Viability was expressed as a percentage relative to the untreated control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding & Treatment: Cells were cultured in 6-well plates and treated as described in the general workflow.
-
Harvesting: After treatment, cells were harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.
-
Analysis: The stained cells were analyzed immediately using a flow cytometer. The percentage of apoptotic cells (Annexin V+/PI-) was quantified.[7]
Gene Expression Analysis (RT-qPCR)
-
Seeding & Treatment: Cells were cultured in 6-well plates and treated as described.
-
RNA Extraction: Total RNA was extracted from cells using an RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Quantitative PCR was performed using SYBR Green master mix and primers specific for HO-1 and the housekeeping gene GAPDH.
-
Analysis: The relative expression of HO-1 was calculated using the 2-ΔΔCt method, normalized to GAPDH expression.
Conclusion
References
- 1. Nrf2 activators provide neuroprotection against 6-hydroxydopamine toxicity in rat organotypic nigrostriatal cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. preprints.org [preprints.org]
- 5. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of glycogen synthase kinase-3β enhances cognitive recovery after stroke: the role of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-Validation of MDR-1339's Anti-Aggregation Effects: A Multi-Assay Comparison
For researchers, scientists, and drug development professionals, the robust validation of a compound's therapeutic potential is paramount. This guide provides a comparative overview of the anti-aggregation effects of MDR-1339, a known inhibitor of β-amyloid protein aggregation. Due to the limited availability of public data on this compound, this guide outlines the established experimental protocols and the expected data outputs from key assays used to cross-validate the efficacy of such compounds. We present these methodologies to enable researchers to conduct their own comparative studies.
While specific quantitative data for this compound is not publicly available, we will use illustrative data from other known anti-aggregation compounds to demonstrate how results from Thioflavin T (ThT) assays, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM) can be integrated to build a comprehensive profile of an inhibitor's activity.
Data Presentation: A Comparative Framework
To objectively assess the anti-aggregation properties of a compound like this compound, quantitative data from multiple assays should be summarized. Below is a template table illustrating how data for this compound could be presented alongside a hypothetical alternative inhibitor.
| Assay | Parameter | This compound | Alternative Inhibitor (e.g., Compound X) | Control (No Inhibitor) |
| Thioflavin T (ThT) Assay | Max Fluorescence (a.u.) | [Expected lower value] | [Value] | [Highest value] |
| Lag Time (hours) | [Expected longer time] | [Value] | [Shortest time] | |
| IC50 (µM) | [Value] | [Value] | N/A | |
| Dynamic Light Scattering (DLS) | Mean Hydrodynamic Radius (nm) at t=24h | [Expected smaller value] | [Value] | [Largest value] |
| Polydispersity Index (PDI) at t=24h | [Expected lower value] | [Value] | [Highest value] | |
| Transmission Electron Microscopy (TEM) | Fibril Density | [Expected sparse/no fibrils] | [Value] | [High density] |
| Fibril Morphology | [Expected short/amorphous aggregates] | [Value] | [Long, well-defined fibrils] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key assays used in protein aggregation studies.
Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the amyloid-β (Aβ) peptide (e.g., Aβ42) by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP), followed by lyophilization to ensure a monomeric state.
-
Reconstitute the lyophilized Aβ peptide in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to the desired final concentration (e.g., 10 µM).
-
Prepare a stock solution of ThT (e.g., 1 mM) in the same buffer and filter it through a 0.22 µm filter.
-
Prepare solutions of this compound and any alternative inhibitors at various concentrations.
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, mix the Aβ peptide solution with the inhibitor (or vehicle control) at the desired final concentrations.
-
Add ThT to each well to a final concentration of approximately 20 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis:
-
Plot fluorescence intensity against time to obtain aggregation kinetics curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition.
-
Calculate the half-maximal inhibitory concentration (IC50) by measuring the endpoint fluorescence at a fixed time point across a range of inhibitor concentrations.
-
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. In the context of protein aggregation, it can track the formation of oligomers and larger aggregates over time.
Protocol:
-
Sample Preparation:
-
Prepare Aβ peptide and inhibitor solutions as described for the ThT assay. The buffer should be filtered through a 0.22 µm filter to remove any dust particles.
-
-
Measurement:
-
Place the sample in a clean cuvette.
-
Equilibrate the sample to the desired temperature (e.g., 37°C) within the DLS instrument.
-
Measure the scattering of a laser beam as it passes through the sample. The fluctuations in scattered light intensity are analyzed to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation.
-
Take measurements at various time points to monitor the growth of aggregates.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and the polydispersity index (PDI), which indicates the heterogeneity of particle sizes in the sample.
-
Compare the size distributions of samples with and without the inhibitor over time.
-
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of protein aggregates, allowing for the qualitative and semi-quantitative assessment of fibril formation.
Protocol:
-
Sample Preparation:
-
Incubate Aβ peptide with and without the inhibitor under aggregating conditions (e.g., 37°C with agitation) for a predetermined time (e.g., 24-48 hours).
-
-
Grid Preparation:
-
Place a small aliquot (e.g., 5 µL) of the incubated sample onto a carbon-coated copper grid for a few minutes.
-
Remove the excess sample with filter paper.
-
-
Staining:
-
Wash the grid with deionized water.
-
Negatively stain the grid with a solution of a heavy metal salt, such as 2% (w/v) uranyl acetate, for a few minutes.
-
Remove the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Visualize the samples using a transmission electron microscope at various magnifications.
-
-
Data Analysis:
-
Capture images and analyze the morphology of the aggregates. Look for the presence, absence, and characteristics (e.g., length, density, and bundling) of amyloid fibrils.
-
Mandatory Visualizations
To further elucidate the experimental workflows and underlying biological processes, the following diagrams are provided.
Comparative analysis of the side effect profiles of Aβ inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of amyloid-beta (Aβ) inhibitors has marked a significant advancement in the therapeutic landscape for Alzheimer's disease. However, the clinical use of these novel immunotherapies is accompanied by a unique set of side effects, demanding careful consideration and management. This guide provides a comparative analysis of the side effect profiles of three prominent Aβ inhibitors: Aducanumab, Lecanemab, and Donanemab, supported by clinical trial data.
Key Side Effect Profiles: A Tabular Comparison
The most frequently reported adverse events associated with Aβ inhibitors are Amyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions, and headaches. The incidence of these side effects varies among the different drugs.
| Side Effect | Aducanumab (EMERGE & ENGAGE Trials) | Lecanemab (Clarity AD Trial) | Donanemab (TRAILBLAZER-ALZ 2 Trial) |
| ARIA-E (Edema/Effusion) | 35% (in the approved dose group)[1] | 12.6%[2][3][4][5] | 24.0% (6.1% symptomatic)[6] |
| ARIA-H (Hemorrhage/Hemosiderin Deposition) | 28% (overall) | 17.3% (microhemorrhages, macrohemorrhages, or superficial siderosis)[3][4][5] | 31.4%[6] |
| Symptomatic ARIA | 10% | Symptomatic ARIA-E: 2.8% | Symptomatic ARIA-E: 6.1%[7] |
| Infusion-Related Reactions | Low incidence reported | 26.4%[2][3][4] | 8.7%[6] |
| Headache | Commonly reported | 11.1%[2][4][5] | Commonly reported |
| Falls | Commonly reported | 10.4%[2][4] | Not prominently reported in top-line data |
Note: Incidence rates are based on data from pivotal clinical trials and may vary based on patient populations and trial designs. ARIA incidence is notably higher in individuals who are APOE ε4 carriers, particularly homozygotes.[1][5][8]
Experimental Protocols for Side Effect Assessment
The monitoring and assessment of side effects, particularly ARIA, are critical components of clinical trials for Aβ inhibitors and are now integral to clinical practice for patients receiving these treatments.
Detection and Monitoring of Amyloid-Related Imaging Abnormalities (ARIA)
The primary method for detecting and monitoring ARIA is through brain Magnetic Resonance Imaging (MRI).
-
Baseline and Monitoring Schedule: A baseline brain MRI is required before initiating treatment to identify pre-existing abnormalities.[9] Subsequent monitoring MRIs are performed at regular intervals, typically before the 5th, 7th, and 14th infusions, and as clinically indicated.[10]
-
MRI Sequences: Standardized MRI protocols are crucial for consistent ARIA detection.[10] Key sequences include:
-
T2-weighted Fluid-Attenuated Inversion Recovery (FLAIR): This sequence is highly sensitive for detecting ARIA-E, which appears as hyperintense signals representing vasogenic edema or sulcal effusions.[11][12]
-
T2*-weighted Gradient-Recalled Echo (GRE) or Susceptibility-Weighted Imaging (SWI): These sequences are essential for identifying ARIA-H, which manifests as hypointense signals indicating microhemorrhages or superficial siderosis.[11][13][14]
-
-
Image Interpretation and Grading: Radiologists with expertise in neuroradiology interpret the MRI scans. Standardized grading criteria are used to classify the severity of ARIA-E and ARIA-H, which then guides clinical management, including potential dose adjustments or temporary/permanent discontinuation of the therapy.[11][13]
Assessment of Infusion-Related Reactions (IRRs)
IRRs are common with monoclonal antibody treatments and are carefully monitored during and after infusion.
-
Monitoring: Patients are monitored for signs and symptoms of IRRs, such as fever, chills, rash, and changes in blood pressure, during the infusion and for a period afterward.[15][16][17]
-
Management: Protocols for managing IRRs are pre-defined and may include slowing the infusion rate, temporarily stopping the infusion, and administering medications like antihistamines, corticosteroids, or antipyretics to alleviate symptoms.[15][17] For severe reactions, discontinuation of the treatment may be necessary.[15][16]
-
Reporting: Adverse events are systematically collected and graded for severity (e.g., using the National Cancer Institute's Common Terminology Criteria for Adverse Events - NCI-CTCAE) to ensure consistent reporting and analysis across clinical trials.[18]
Signaling Pathways in Aβ Inhibitor-Associated Side Effects
The leading hypothesis for the development of ARIA involves an inflammatory response triggered by the binding of Aβ inhibitors to amyloid plaques in the brain.
Caption: Fc Receptor-Mediated Inflammatory Cascade Leading to ARIA.
This diagram illustrates the proposed mechanism where Aβ inhibitors, upon binding to amyloid plaques, form immune complexes. These complexes then engage Fcγ receptors on microglia, the resident immune cells of the brain.[19][20][21] This engagement triggers microglial activation, leading to the release of pro-inflammatory cytokines and other mediators.[19][20][21] The subsequent inflammatory cascade increases the permeability of the blood-brain barrier, resulting in the vasogenic edema (ARIA-E) and microhemorrhages (ARIA-H) observed on MRI scans.[19][20][21]
References
- 1. Aduhelm safety: the data gap on aducanumab's brain swelling side effect [clinicaltrialsarena.com]
- 2. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 4. Eisai Presents Full Results of Lecanemab Phase 3 Confirmatory Clarity Ad Study for Early Alzheimer’s Disease At Clinical Trials On Alzheimer’s Disease (Ctad) Conference | Biogen [investors.biogen.com]
- 5. FDA Advisory Committee Votes Unanimously to Confirm the Clinical Benefit of LEQEMBI® (lecanemab-irmb) for the Treatment of Alzheimer's Disease [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. neurologylive.com [neurologylive.com]
- 8. neurology.org [neurology.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. alz.org [alz.org]
- 11. medscape.com [medscape.com]
- 12. Amyloid-related imaging abnormalities (ARIA): radiological, biological and clinical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. ajnr.org [ajnr.org]
- 15. Clinical development methodology for infusion-related reactions with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paper Details | Paper Digest [paperdigest.org]
- 17. The importance of early identification of infusion-related reactions to monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. New roles for Fc receptors in neurodegeneration-the impact on Immunotherapy for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | New roles for Fc receptors in neurodegeneration-the impact on Immunotherapy for Alzheimer's Disease [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Benchmarking MDR-1339: A Comparative Analysis with FDA-Approved Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is undergoing a significant transformation, with the recent approval of disease-modifying therapies targeting the underlying pathology of the disease. In this context, it is crucial to evaluate emerging drug candidates against established treatments. This guide provides a comparative overview of MDR-1339, a preclinical compound identified as an inhibitor of β-amyloid protein aggregation, and the current armamentarium of FDA-approved drugs for Alzheimer's disease.
Disclaimer: Publicly available information on this compound is limited to a single preclinical study. As such, a direct, data-driven comparison of its efficacy and safety with FDA-approved treatments is not currently possible. This guide summarizes the known information on this compound and provides a comprehensive benchmark against which it, and other emerging therapies, can be evaluated as more data becomes available.
This compound: An Investigational β-Amyloid Aggregation Inhibitor
This compound has been identified in preclinical research as an inhibitor of β-amyloid (Aβ) protein aggregation. The accumulation and aggregation of Aβ peptides into oligomers and plaques is a central hallmark of Alzheimer's disease pathology. By inhibiting this process, this compound theoretically targets a key upstream event in the neurodegenerative cascade. A 2018 study investigated the metabolites and pharmacokinetics of this compound in rats, confirming its identity as a molecule that can be metabolized in a living organism. However, to date, no clinical trial data, or further preclinical efficacy and safety data for this compound has been made publicly available.
Current FDA-Approved Alzheimer's Disease Treatments
The current FDA-approved treatments for Alzheimer's disease can be broadly categorized into two classes: disease-modifying anti-amyloid monoclonal antibodies and symptomatic therapies.
Disease-Modifying Therapies: Anti-Amyloid Monoclonal Antibodies
These therapies represent a significant advancement in Alzheimer's treatment, as they are the first to target the underlying disease pathology by removing aggregated amyloid-β from the brain.
Table 1: Efficacy of FDA-Approved Anti-Amyloid Monoclonal Antibodies
| Drug (Brand Name) | Mechanism of Action | Primary Efficacy Endpoint | Key Efficacy Results | Amyloid Plaque Reduction |
| Lecanemab (Leqembi®) | Binds to soluble Aβ protofibrils | Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months | -0.45 point difference vs. placebo (27% slowing of decline)[1] | Statistically significant reduction[1][2] |
| Donanemab (Kisunla™) | Targets established Aβ plaques | Change from baseline in integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeks | 35% slowing of decline in patients with low/medium tau pathology | Statistically significant reduction[1][3][4] |
| Aducanumab (Aduhelm®) | Binds to aggregated forms of Aβ (oligomers and fibrils) | Change from baseline in CDR-SB score at 78 weeks | Inconsistent results across two Phase 3 trials; one trial showed a 22% slowing of decline[5][6] | Statistically significant reduction[5][7] |
Note: Aducanumab's clinical benefit has been a subject of controversy, and its development and sales have been discontinued as of January 2024.[7]
Table 2: Safety Profile of FDA-Approved Anti-Amyloid Monoclonal Antibodies
| Drug (Brand Name) | Key Safety Concern | Incidence of Amyloid-Related Imaging Abnormalities with Edema (ARIA-E) | Incidence of Amyloid-Related Imaging Abnormalities with Hemorrhage (ARIA-H) | Other Common Adverse Events |
| Lecanemab (Leqembi®) | Amyloid-Related Imaging Abnormalities (ARIA) | 12.6% (symptomatic in 2.8%)[2][8] | 17.3%[2] | Infusion-related reactions, headache[1] |
| Donanemab (Kisunla™) | Amyloid-Related Imaging Abnormalities (ARIA) | 24.0% (symptomatic in 6.1%)[9] | 31.4%[1] | Infusion-related reactions[9] |
| Aducanumab (Aduhelm®) | Amyloid-Related Imaging Abnormalities (ARIA) | 35% in high-dose group | 19% (microhemorrhage), 15% (superficial siderosis) in high-dose group | Headache, falls |
Symptomatic Therapies
These medications have been the standard of care for many years and can help manage the cognitive and functional symptoms of Alzheimer's disease, though they do not alter the underlying disease course.
Table 3: FDA-Approved Symptomatic Therapies for Alzheimer's Disease
| Drug Class | Examples (Brand Name) | Mechanism of Action | Efficacy | Common Side Effects |
| Cholinesterase Inhibitors | Donepezil (Aricept®), Rivastigmine (Exelon®), Galantamine (Razadyne®) | Prevent the breakdown of acetylcholine, a neurotransmitter important for memory and thinking.[10][11] | Modest improvement in cognitive function, activities of daily living, and behavior.[12] | Nausea, vomiting, diarrhea, loss of appetite.[10] |
| NMDA Receptor Antagonist | Memantine (Namenda®) | Blocks the effects of excess glutamate, a neurotransmitter that can lead to neuronal damage.[13][14] | Used for moderate-to-severe Alzheimer's disease, can lead to modest improvements in cognition and global outcomes.[13][15] | Dizziness, headache, confusion, constipation. |
| NMDA Receptor Antagonist / Cholinesterase Inhibitor Combination | Memantine and Donepezil (Namzaric®) | Combines the mechanisms of both drug classes. | Modest improvements in cognition and global outcomes in patients with advanced disease.[13] | Side effects of both individual drugs. |
Experimental Protocols and Methodologies
A critical component of drug development is the rigorous experimental validation of a compound's mechanism of action, efficacy, and safety. While specific protocols for this compound are not publicly available, the following outlines general methodologies used in the preclinical evaluation of β-amyloid aggregation inhibitors.
In Vitro Assays:
-
Thioflavin T (ThT) Aggregation Assay: This is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence intensity.
-
Protocol Outline:
-
Recombinant Aβ peptide (typically Aβ42) is incubated under conditions that promote aggregation (e.g., physiological pH, temperature, and agitation).
-
ThT is added to the solution.
-
Fluorescence is measured at regular intervals using a plate reader.
-
The effect of the test compound (e.g., this compound) on the lag time, rate of aggregation, and final fluorescence intensity is determined.
-
-
-
Electron Microscopy (EM) or Atomic Force Microscopy (AFM): These imaging techniques are used to visualize the morphology of Aβ aggregates (e.g., oligomers, protofibrils, fibrils) in the presence and absence of the inhibitor.
-
Protocol Outline:
-
Aβ is aggregated as described above, with and without the test compound.
-
Samples are prepared for EM or AFM analysis at different time points.
-
Images are captured to assess the size, shape, and structure of the Aβ species.
-
-
Cell-Based Assays:
-
Neurotoxicity Assays: These assays assess the ability of the inhibitor to protect cultured neuronal cells from the toxic effects of Aβ oligomers.
-
Protocol Outline:
-
Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.
-
Cells are treated with pre-aggregated Aβ oligomers in the presence or absence of the test compound.
-
Cell viability is measured using assays such as MTT or LDH release.
-
-
In Vivo Studies (Animal Models):
-
Transgenic Mouse Models of Alzheimer's Disease: Mice that overexpress human amyloid precursor protein (APP) with mutations found in familial Alzheimer's disease (e.g., 5XFAD, APP/PS1) are used to evaluate the in vivo efficacy of drug candidates.
-
Protocol Outline:
-
Transgenic mice are treated with the test compound or vehicle over a specified period.
-
Behavioral tests (e.g., Morris water maze, Y-maze) are conducted to assess cognitive function.
-
At the end of the study, brain tissue is collected for biochemical and histological analysis, including measurement of Aβ plaque load (immunohistochemistry) and soluble/insoluble Aβ levels (ELISA).
-
-
Visualizing Pathways and Workflows
To provide a conceptual framework, the following diagrams illustrate a hypothetical signaling pathway for a β-amyloid aggregation inhibitor and a general experimental workflow for Alzheimer's drug discovery.
Caption: Hypothetical signaling pathway of a β-amyloid aggregation inhibitor like this compound.
Caption: General experimental workflow for Alzheimer's disease drug discovery and development.
Conclusion and Future Directions
While this compound's mechanism as a β-amyloid aggregation inhibitor is promising, its potential as a therapeutic for Alzheimer's disease remains to be elucidated through further preclinical and clinical studies. The current FDA-approved anti-amyloid therapies have set a benchmark for both efficacy, in terms of slowing cognitive decline and reducing amyloid pathology, and for safety, particularly concerning the risk of ARIA.
For this compound, or any emerging therapy, to be considered a viable alternative or improvement upon the current standard of care, it will be essential to generate robust data demonstrating:
-
Superior or comparable efficacy in slowing cognitive and functional decline.
-
A favorable safety profile , ideally with a lower incidence and severity of adverse events such as ARIA.
-
A convenient and well-tolerated dosing regimen.
The scientific community awaits further data on this compound to determine its place in the evolving landscape of Alzheimer's disease therapeutics. This guide will be updated as new information becomes available.
References
- 1. Lecanemab and Donanemab in Early Alzheimerâs Disease: Efficacy and Safety Comparison - Content - TribeMD [tribemd.com]
- 2. The efficacy and safety of lecanemab 10 mg/kg biweekly compared to a placebo in patients with Alzheimer’s disease: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donanemab for Alzheimer’s Disease: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are newly approved Alzheimer's drugs as promising as we'd hoped? [medicalnewstoday.com]
- 7. Aducanumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. leqembihcp.com [leqembihcp.com]
- 9. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 11. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 14. NMDA Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 15. benthamdirect.com [benthamdirect.com]
A review of the therapeutic efficacy of different classes of amyloid inhibitors
For Researchers, Scientists, and Drug Development Professionals
The accumulation of amyloid-beta (Aβ) plaques in the brain is a hallmark of Alzheimer's disease (AD). Consequently, a significant focus of therapeutic development has been on agents that can reduce the amyloid burden. This guide provides a comparative overview of the therapeutic efficacy of different classes of amyloid inhibitors, supported by experimental data from clinical trials.
Executive Summary
The landscape of amyloid-inhibiting therapies is diverse, encompassing immunotherapies, secretase inhibitors, and aggregation inhibitors. While immunotherapies have recently shown modest but statistically significant clinical benefits, leading to regulatory approvals, the development of secretase inhibitors has been largely unsuccessful due to unfavorable risk-benefit profiles. Aggregation inhibitors remain a promising but less clinically advanced category. This guide will delve into the mechanisms of action, clinical trial data, and experimental protocols associated with these therapeutic strategies.
Immunotherapies: The Vanguard of Amyloid-Targeting Treatments
Monoclonal antibodies that target various forms of Aβ have been the most successful class of amyloid inhibitors to date. These therapies primarily work by enhancing the clearance of Aβ from the brain.[1]
Mechanism of Action
Anti-Aβ monoclonal antibodies can exert their effects through several proposed mechanisms:
-
Direct plaque disruption: Antibodies can bind to amyloid plaques, breaking them down and facilitating their removal by microglia.
-
Microglial activation: The binding of antibodies to Aβ can trigger microglial phagocytosis of the amyloid deposits.[2]
-
Peripheral sink: By binding to Aβ in the bloodstream, these antibodies may create a "peripheral sink" that draws Aβ out of the brain.[3]
Comparative Efficacy and Safety of Key Monoclonal Antibodies
| Drug | Target | Phase III Trial(s) | Change in CDR-SB vs. Placebo (Lower is Better) | Amyloid Plaque Reduction (PET) | Key Adverse Events |
| Lecanemab | Aβ Protofibrils | Clarity AD | -0.45 (27% slowing of decline)[4][5] | Significant reduction (-59.1 centiloids vs. placebo)[5] | Amyloid-Related Imaging Abnormalities (ARIA) |
| Donanemab | Aβ Plaques | TRAILBLAZER-ALZ 2 | 35% slowing of decline[6] | Significant reduction (37.9% of patients achieved amyloid clearance at 6 months)[7] | ARIA |
| Aducanumab | Aβ Aggregates | EMERGE & ENGAGE | -0.39 in EMERGE (22% slowing of decline); Not met in ENGAGE[1] | Dose-dependent reduction[8] | ARIA |
| Bapineuzumab | N-terminus of Aβ | Multiple | No significant clinical benefit | Evidence of plaque clearance[9] | ARIA |
| Solanezumab | Soluble Aβ monomers | EXPEDITION3 | No significant clinical benefit | No significant plaque reduction[9] |
Secretase Inhibitors: A Challenging Developmental Path
Secretase inhibitors aim to reduce the production of Aβ by targeting the enzymes responsible for its cleavage from the amyloid precursor protein (APP).
BACE1 Inhibitors
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the enzyme that initiates the amyloidogenic pathway.[10] Inhibiting BACE1 is intended to prevent the formation of Aβ.
Gamma-Secretase Inhibitors
Gamma-secretase is the enzyme complex that performs the final cleavage of APP to produce Aβ.[8] Inhibitors of this enzyme block the production of all Aβ species.
Comparative Efficacy and Safety of Key Secretase Inhibitors
| Drug | Class | Phase III Trial(s) | Outcome on Cognition | Key Adverse Events |
| Lanabecestat | BACE1 Inhibitor | AMARANTH, DAYBREAK-ALZ | Failed to slow cognitive decline[11][12] | Psychiatric adverse events, weight loss, hair color changes[12] |
| Atabecestat | BACE1 Inhibitor | EARLY | Associated with cognitive worsening[13][14] | Hepatic adverse events, neuropsychiatric symptoms[13] |
| Semagacestat | Gamma-Secretase Inhibitor | IDENTITY, IDENTITY-2 | Worsening of cognition and daily living activities[9][10][15] | Increased risk of skin cancer, infections[10] |
Amyloid Aggregation Inhibitors: A Diverse and Evolving Class
This class of inhibitors aims to prevent the self-assembly of Aβ monomers into toxic oligomers and fibrils. These agents are structurally diverse and include small molecules, peptides, and natural compounds. While many have shown promise in preclinical studies, clinical data is still limited. One example, the peptide NAP (Davunetide), showed benefits in a phase II trial for mild cognitive impairment but ultimately failed in a phase III trial.[16]
Experimental Protocols
Amyloid PET Imaging
Objective: To visualize and quantify amyloid plaque burden in the brain.
Methodology:
-
Radiotracer Injection: A patient is injected with a radioactive tracer (e.g., 18F-florbetapir, 18F-flutemetamol, or 18F-florbetaben) that binds to amyloid plaques.[17]
-
Uptake Phase: A waiting period of 30 to 90 minutes allows the tracer to distribute and bind to amyloid plaques in the brain.[18]
-
PET Scan: The patient lies in a PET scanner for approximately 10 to 20 minutes while images of the brain are acquired.[17]
-
Image Analysis: The PET images are visually assessed by a trained reader for the presence or absence of significant tracer uptake in cortical gray matter, indicating the presence of amyloid plaques.[5] Quantitative analysis can also be performed to measure the standardized uptake value ratio (SUVR), providing a numerical value of the amyloid burden.[19]
Cerebrospinal Fluid (CSF) Aβ42 Measurement by ELISA
Objective: To quantify the levels of Aβ42 in the CSF, which are typically reduced in Alzheimer's disease due to its aggregation in the brain.
Methodology:
-
Sample Collection: CSF is collected from the patient via a lumbar puncture.
-
Sample Preparation: CSF samples may require dilution. It is crucial to use polypropylene tubes to prevent the peptide from adhering to the tube walls.[20]
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for the C-terminus of Aβ42 is used.[21]
-
Standards, controls, and patient samples are added to the wells.
-
A detection antibody, often labeled with biotin, that recognizes the N-terminus of Aβ is added, forming a sandwich complex.[22]
-
Streptavidin-peroxidase conjugate is added, which binds to the biotinylated detection antibody.[22]
-
A substrate solution (e.g., TMB) is added, and the enzyme catalyzes a color change.[22]
-
A stop solution is added to terminate the reaction.
-
-
Data Analysis: The optical density of each well is measured using a microplate reader at 450 nm. The concentration of Aβ42 in the samples is determined by comparing their optical density to a standard curve.[21]
Cognitive and Functional Assessments
Clinical Dementia Rating-Sum of Boxes (CDR-SB):
-
Objective: To assess the severity of dementia across six domains: memory, orientation, judgment and problem-solving, community affairs, home and hobbies, and personal care.
-
Administration: A trained clinician conducts a semi-structured interview with the patient and a reliable informant (e.g., a family member).[23]
-
Scoring: Each of the six domains is rated on a 5-point scale (0, 0.5, 1, 2, 3) indicating the severity of impairment. The scores from each domain are summed to produce the CDR-SB score, ranging from 0 to 18, with higher scores indicating greater impairment.[24]
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog):
-
Objective: To evaluate the severity of cognitive dysfunction in key areas affected by Alzheimer's disease, such as memory, language, and praxis.[25]
-
Administration: A trained administrator conducts a series of tasks with the patient. The test items are administered in a specific order, with the word recall test given first and the word recognition task last.[6][26]
-
Scoring: The number of errors on the various tasks are summed to produce a total score, typically ranging from 0 to 70, with higher scores indicating greater cognitive impairment.[27]
Visualizing the Landscape of Amyloid Inhibition
The Amyloid Cascade and Therapeutic Targets
Caption: Amyloid cascade and points of therapeutic intervention.
General Workflow of an Alzheimer's Disease Clinical Trial
Caption: A simplified workflow of a typical clinical trial for an Alzheimer's disease therapy.
Conclusion
The development of amyloid-targeting therapies for Alzheimer's disease has been a long and challenging journey. While the recent successes of immunotherapies like lecanemab and donanemab offer new hope, their modest clinical benefits and the occurrence of side effects highlight the need for continued research and development. The failures of secretase inhibitors underscore the complexities of targeting the amyloid production pathway and the importance of understanding off-target effects. Aggregation inhibitors represent a diverse and promising area for future investigation. This comparative guide provides a snapshot of the current landscape, offering valuable insights for researchers and drug developers as they continue to work towards more effective treatments for this devastating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunotherapy Targeting Amyloid-β Peptides in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adni.loni.usc.edu [adni.loni.usc.edu]
- 5. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Structure, Mechanism and Inhibition of γ-Secretase and Presenilin-Like Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Alzheimer's Disease and the Amyloid Cascade Hypothesis: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. butler.org [butler.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CDR® Scoring Rules | Knight Alzheimer Disease Research Center | Washington University in St. Louis [knightadrc.wustl.edu]
- 20. abcam.com [abcam.com]
- 21. Alzheimer’s Disease Clinical Trials (Section 3) - Alzheimer's Disease Drug Development [cambridge.org]
- 22. intimakmur.co.id [intimakmur.co.id]
- 23. m.youtube.com [m.youtube.com]
- 24. Staging Dementia Using Clinical Dementia Rating Scale Sum of Boxes Scores: A Texas Alzheimer's Research Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. dementiaresearch.org.au [dementiaresearch.org.au]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for the Research Compound MDR-1339
The following document provides essential safety and logistical information for the proper disposal of the research compound MDR-1339. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols. Given that this compound is a potent, bioactive research compound, all waste generated must be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the compound's specific hazards, handling procedures, and emergency protocols.[1][2][3] In the absence of a specific SDS for this compound, a conservative approach should be adopted, treating it as a highly potent compound.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound waste. This includes, but is not limited to:
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Respiratory Protection: If handling powders or creating aerosols, a certified respirator (e.g., N95 or higher) is necessary.
-
Shoe Covers: Disposable shoe covers should be used in the designated handling area.[4][5]
Designated Area: All waste handling and disposal procedures should be conducted in a designated and restricted area, such as a certified chemical fume hood or a glove box, to ensure containment.[4]
Step-by-Step Disposal Protocol for this compound
This protocol addresses the disposal of pure this compound, contaminated labware, and solutions containing the compound.
1. Waste Segregation and Collection:
-
All waste streams contaminated with this compound must be segregated from non-hazardous waste.[6][7]
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and vials. Collect this waste in a clearly labeled, leak-proof container lined with a heavy-duty plastic bag.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, shatter-resistant waste container.[8][9] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
2. Waste Container Labeling:
-
All hazardous waste containers must be labeled with a "Hazardous Waste" tag as soon as the first piece of waste is added.[6]
-
The label must include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Bioactive")
-
The accumulation start date
-
The Principal Investigator's name and lab location.[6]
-
3. In-Lab Deactivation (Optional and Procedure-Dependent):
-
For some bioactive compounds, a chemical deactivation step can be performed as the final step of an experiment to render the waste less hazardous.[8]
-
A common method for deactivation of pharmaceutical compounds is through adsorption onto activated charcoal.[10][11] This can be particularly useful for dilute aqueous solutions.
-
Experimental Protocol for Deactivation via Activated Charcoal:
-
To the aqueous solution containing this compound, add an excess of activated charcoal (e.g., 10-fold by weight relative to the estimated amount of this compound).
-
Stir the mixture at room temperature for a minimum of 8 hours to ensure complete adsorption.[11]
-
Filter the mixture. The filtrate, if confirmed to be free of this compound, may be disposable as non-hazardous waste pending approval from your institution's EHS.
-
The activated charcoal, now containing adsorbed this compound, must be disposed of as solid hazardous waste.[12]
-
4. Storage and Disposal:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[9]
-
Ensure secondary containment is in place to prevent spills from reaching drains.[6][13]
-
Do not accumulate more than 25 gallons of chemical waste in the laboratory at any one time.[8]
-
Schedule a pickup with your institution's EHS or a licensed hazardous waste disposal company. Do not dispose of this compound waste down the drain or in the regular trash.[4]
Quantitative Data Summary
| Parameter | Guideline/Value | Source/Recommendation |
| Occupational Exposure Limit (OEL) | To be determined by institutional EHS; assume a conservative limit in the range of 1-10 µg/m³ for potent compounds. | [14] |
| Maximum Laboratory Accumulation | 25 gallons (total chemical waste) | [8] |
| Maximum Reactive Acute Hazardous Waste | 1 quart | [8] |
| Empty Container Rinsing | Triple rinse with a suitable solvent. | [6][13] |
| Rinseate Management | Collect all rinseate as hazardous liquid waste. | [13] |
Disposal Workflow and Signaling Pathway Diagrams
Caption: Decision workflow for the safe disposal of this compound waste.
Caption: Chemical deactivation pathway for this compound using activated charcoal.
References
- 1. ehs.com [ehs.com]
- 2. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. benchchem.com [benchchem.com]
- 5. ashp.org [ashp.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. vumc.org [vumc.org]
- 14. osha.gov [osha.gov]
Navigating the Safe Handling and Disposal of MDR-1339: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for MDR-1339, a research compound identified as an orally active and blood-brain-barrier-permeable Aβ-aggregation inhibitor used in Alzheimer's disease research. [1]
Due to the limited availability of specific safety data for this compound, this document outlines a conservative approach based on established best practices for handling potent, novel chemical entities of unknown toxicity. The following procedures are designed to ensure the highest level of safety in the laboratory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure. The recommended levels of protection are detailed below and are based on general guidance for handling hazardous chemicals and potent compounds.[2][3][4]
| PPE Component | Specification | Rationale |
| Respiratory Protection | Full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates. | Protects against inhalation of the compound, which is a primary route of exposure. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated without exposing the skin. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Body Protection | Disposable, chemical-resistant coveralls or a lab coat with long sleeves and a closed front. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes, preferably with chemical-resistant properties. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A structured operational plan is essential for the safe management of this compound throughout its lifecycle in the laboratory. This includes receiving, storage, handling, and disposal.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound is a solid, and should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage location should be clearly labeled with the compound's identity and appropriate hazard warnings.
Handling and Experimental Workflow
All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to minimize aerosol generation.[5]
The following DOT script visualizes a typical experimental workflow for handling a solid research compound like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
